S07-2010
説明
特性
分子式 |
C19H21N3O3S |
|---|---|
分子量 |
371.5 g/mol |
IUPAC名 |
7-[2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]-1,3,4,5-tetrahydro-1-benzazepin-2-one |
InChI |
InChI=1S/C19H21N3O3S/c1-2-4-14-10-18(25)22-19(20-14)26-11-16(23)13-7-8-15-12(9-13)5-3-6-17(24)21-15/h7-10H,2-6,11H2,1H3,(H,21,24)(H,20,22,25) |
InChIキー |
WVRKQDZPZOUPNW-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)C2=CC3=C(C=C2)NC(=O)CCC3 |
製品の起源 |
United States |
Foundational & Exploratory
S07-2010: A Pan-AKR1C Inhibitor for Overcoming Chemotherapeutic Resistance
An In-Depth Technical Guide on the Mechanism of Action
This technical guide provides a comprehensive overview of the mechanism of action of S07-2010, a potent pan-inhibitor of the aldo-keto reductase family 1 member C (AKR1C) enzymes. This compound has demonstrated significant potential in circumventing chemotherapy resistance in various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of AKR1C inhibitors.
Core Mechanism of Action
This compound functions as a pan-inhibitor of AKR1C enzymes, targeting AKR1C1, AKR1C2, AKR1C3, and AKR1C4.[1][2] These enzymes play a crucial role in the metabolism of steroids and prostaglandins, and their overexpression has been linked to the development of resistance to various chemotherapeutic agents.[3] By inhibiting these enzymes, this compound disrupts key metabolic pathways that contribute to cancer cell survival and proliferation.
The primary mechanism of action of this compound involves the potentiation of chemotherapeutic agents.[1][3] In drug-resistant cancer cells, this compound has been shown to reverse resistance and enhance the cytotoxic effects of drugs like cisplatin (DDP) and doxorubicin (DOX).[2][3] This is achieved, in part, by inducing apoptosis in cancer cells when used in combination with chemotherapy.[1][3] For instance, in A549/DDP cells, the combination of this compound and DDP led to a significant increase in early apoptosis.[3] Furthermore, this combination has been observed to significantly inhibit the proliferation of drug-resistant cells in colony formation assays.[3]
Quantitative Data
The inhibitory and cytotoxic activities of this compound have been quantified across various AKR1C isoforms and cancer cell lines.
| Target | IC50 (μM) |
| AKR1C1 | 0.47[1][2] |
| AKR1C2 | 0.73[1][2] |
| AKR1C3 | 0.19[1][2] |
| AKR1C4 | 0.36[1][2] |
Table 1: Inhibitory Potency of this compound against AKR1C Isoforms. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for the four human AKR1C enzymes.
| Cell Line | Treatment | IC50 (μM) |
| A549/DDP | This compound | 5.51[1][2][3] |
| MCF-7/DOX | This compound | 127.5[1][2][3] |
Table 2: Cytotoxicity of this compound in Drug-Resistant Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) values for this compound in cisplatin-resistant A549 cells and doxorubicin-resistant MCF-7 cells.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the AKR1C signaling pathway and a typical experimental workflow for evaluating AKR1C inhibitors.
Figure 1: AKR1C Signaling Pathway and this compound Inhibition. This diagram illustrates the role of AKR1C enzymes in steroid and prostaglandin metabolism, leading to the activation of nuclear receptors and subsequent cellular effects like proliferation and drug resistance. This compound inhibits AKR1C enzymes, thereby blocking these pathways.
Figure 2: Experimental Workflow for Evaluating this compound. This flowchart outlines the key steps in assessing the efficacy of this compound in combination with chemotherapy in drug-resistant cancer cells.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
AKR1C Enzyme Inhibition Assay
This protocol is adapted from the general method for determining the inhibitory potency of compounds against AKR1C enzymes.[3]
-
Reagents and Materials:
-
Recombinant human AKR1C1, AKR1C2, AKR1C3, and AKR1C4 enzymes.
-
S-tetralol (pan-AKR1C substrate).
-
NADP+.
-
This compound stock solution (in DMSO).
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
96-well UV-transparent microplates.
-
Spectrophotometer capable of reading absorbance at 340 nm.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In each well of the microplate, add the assay buffer, NADP+ solution, and the this compound dilution (or DMSO for control).
-
Add the respective AKR1C enzyme to each well and incubate for a pre-determined time at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the substrate, S-tetralol.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocities for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This protocol outlines the determination of cell viability following treatment with this compound and/or chemotherapeutic agents.
-
Reagents and Materials:
-
Drug-resistant cancer cell lines (e.g., A549/DDP, MCF-7/DOX).
-
Complete cell culture medium.
-
This compound and chemotherapeutic agent (e.g., cisplatin) stock solutions.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, the chemotherapeutic agent, or a combination of both for 48 hours.[1] Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
Apoptosis Assay by Flow Cytometry
This protocol describes the quantification of apoptosis using Annexin V and Propidium Iodide (PI) staining.
-
Reagents and Materials:
-
Drug-resistant cancer cells (e.g., A549/DDP).
-
This compound and chemotherapeutic agent (e.g., cisplatin).
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination for a specified period.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
-
Conclusion
This compound is a promising pan-AKR1C inhibitor with a clear mechanism of action in overcoming chemotherapeutic resistance. Its ability to inhibit multiple AKR1C isoforms, induce apoptosis in combination with standard chemotherapy, and inhibit the proliferation of drug-resistant cancer cells highlights its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as an adjuvant in cancer therapy.
References
The Cellular Function of S07-2010: A Pan-AKR1C Inhibitor for Overcoming Chemoresistance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Abstract: S07-2010 is a potent, small-molecule inhibitor of the aldo-keto reductase family 1 member C (AKR1C) enzymes. This document provides a comprehensive overview of the cellular function of this compound, with a particular focus on its role in inducing apoptosis and overcoming drug resistance in cancer cells. Quantitative data from inhibitory and cytotoxicity assays are presented, alongside detailed protocols for key experimental procedures. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this compound's mechanism of action.
Introduction
The development of resistance to chemotherapeutic agents is a major obstacle in cancer treatment. One of the mechanisms contributing to this resistance is the upregulation of specific enzymes that detoxify and inactivate anticancer drugs. The aldo-keto reductase (AKR) superfamily, particularly the AKR1C subfamily (comprising AKR1C1, AKR1C2, AKR1C3, and AKR1C4), has been implicated in the resistance to several chemotherapeutic agents, including cisplatin and doxorubicin. These enzymes play a crucial role in steroid metabolism and the detoxification of reactive aldehydes and ketones, thereby protecting cancer cells from oxidative stress and drug-induced apoptosis.
This compound has emerged as a potent pan-inhibitor of AKR1C enzymes, demonstrating significant potential in resensitizing drug-resistant cancer cells to conventional chemotherapy. This guide synthesizes the available data on this compound, providing a technical resource for professionals in the field of cancer research and drug development.
Mechanism of Action of this compound
This compound exerts its cellular effects primarily through the inhibition of AKR1C enzymes. By blocking the activity of these reductases, this compound disrupts critical pro-survival pathways in cancer cells, leading to increased intracellular oxidative stress and subsequent induction of apoptosis. This inhibitory action is particularly effective in overcoming the resistance of cancer cells to chemotherapeutic drugs that are either substrates of AKR1C enzymes or induce significant oxidative stress.
Inhibition of AKR1C and Induction of Apoptosis
AKR1C3, a key member of the AKR1C subfamily, is known to protect cells from apoptosis by detoxifying lipid aldehydes generated from reactive oxygen species (ROS) and by regulating the prostaglandin biosynthesis pathway. By inhibiting AKR1C3 and other AKR1C isoforms, this compound is hypothesized to increase the intracellular accumulation of toxic aldehydes and ROS, leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway. This is characterized by the release of cytochrome c, activation of caspases, and ultimately, programmed cell death.
Sensitization to Chemotherapeutic Agents
In drug-resistant cancer cells, such as cisplatin-resistant non-small cell lung cancer (A549/DDP) and doxorubicin-resistant breast cancer (MCF-7/DOX), the overexpression of AKR1C enzymes contributes to the detoxification of chemotherapeutic agents and the mitigation of drug-induced oxidative stress. This compound, by inhibiting these enzymes, restores the cytotoxic efficacy of these drugs. It has been shown to strengthen the cytotoxicity of chemotherapeutic agents and significantly inhibit the proliferation of drug-resistant cells.[1]
Quantitative Data
The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory and cytotoxic parameters of this compound.
| Target Enzyme | IC50 (µM) |
| AKR1C1 | 0.47 |
| AKR1C2 | 0.73 |
| AKR1C3 | 0.19 |
| AKR1C4 | 0.36 |
| Table 1: Inhibitory activity of this compound against human AKR1C isoforms.[1] |
| Cell Line | Treatment | IC50 (µM) |
| A549/DDP | This compound | 5.51 |
| MCF-7/DOX | This compound | 127.5 |
| Table 2: Cytotoxicity of this compound on drug-resistant cancer cell lines.[1] |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound in overcoming chemoresistance.
Caption: General experimental workflow for evaluating this compound's efficacy.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Seed A549/DDP or MCF-7/DOX cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM for A549/DDP, 0-200 µM for MCF-7/DOX) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value using non-linear regression analysis.
Colony Formation Assay
This assay evaluates the effect of this compound on the long-term proliferative capacity of cancer cells.
-
Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in a 6-well plate.
-
Treatment: Treat the cells with this compound at various concentrations for 24 hours.
-
Incubation: Replace the medium with fresh, drug-free medium and incubate for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with 4% paraformaldehyde for 15 minutes, and stain with 0.1% crystal violet for 20 minutes.
-
Colony Counting: Wash the plates with water, air dry, and count the number of colonies (typically >50 cells).
-
Data Analysis: Express the results as a percentage of the number of colonies in the untreated control wells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Treat cells with this compound and/or chemotherapeutic agents for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Western Blot Analysis
This technique is used to detect changes in the expression of apoptosis-related proteins.
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a promising therapeutic agent with a clear mechanism of action centered on the inhibition of AKR1C enzymes. Its ability to induce apoptosis and synergize with existing chemotherapeutic agents in drug-resistant cancer cells makes it a valuable tool for further investigation and potential clinical development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound in the fight against cancer.
References
An In-Depth Technical Guide to the Pan-AKR1C Inhibitor S07-2010
A Promising Adjuvant for Overcoming Chemotherapeutic Resistance
Introduction
The emergence of drug resistance is a significant impediment to the successful treatment of many cancers. A key mechanism contributing to this resistance is the overexpression of aldo-keto reductase family 1 member C (AKR1C) enzymes. These enzymes play a crucial role in the metabolism and detoxification of several chemotherapeutic agents, thereby reducing their efficacy. The compound S07-2010 has been identified as a potent pan-AKR1C inhibitor, demonstrating the ability to resensitize drug-resistant cancer cells to conventional chemotherapy. This technical guide provides a comprehensive overview of the structure, properties, and experimental evaluation of this compound, intended for researchers, scientists, and drug development professionals.
Compound Structure and Properties
This compound, with the Chemical Abstracts Service (CAS) number 1223194-71-5, is a novel and potent inhibitor of all four isoforms of the AKR1C enzyme family.
Chemical Structure:
-
IUPAC Name: 2-((6-oxo-2-propyl-1,6-dihydropyrimidin-5-yl)thio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
-
SMILES: O=C1CCCC2=CC(C(CSC3=NC(CCC)=CC(N3)=O)=O)=CC=C2N1
-
Molecular Formula: C19H21N3O3S
-
Molecular Weight: 371.45 g/mol
Physicochemical Properties:
| Property | Value |
| Appearance | White to off-white solid |
| Purity | 98.35% |
| Solubility | Soluble in DMSO |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |
Mechanism of Action: Inhibition of AKR1C Enzymes
This compound functions as a pan-inhibitor of the AKR1C enzyme family, which includes AKR1C1, AKR1C2, AKR1C3, and AKR1C4. These enzymes are involved in the metabolism of steroid hormones and prostaglandins and have been implicated in the development of resistance to various chemotherapeutic drugs, including cisplatin and doxorubicin.[1][2] By inhibiting these enzymes, this compound prevents the metabolic inactivation of chemotherapeutic agents, thereby restoring their cytotoxic effects in resistant cancer cells.[1]
Inhibitory Potency:
The inhibitory activity of this compound against the different AKR1C isoforms has been quantified by determining the half-maximal inhibitory concentration (IC50) values.
| Target | IC50 (μM) |
| AKR1C1 | 0.47 ± 0.16 |
| AKR1C2 | 0.73 ± 0.35 |
| AKR1C3 | 0.19 ± 0.08 |
| AKR1C4 | 0.36 ± 0.15 |
Table 1: Inhibitory potency (IC50) of this compound against human AKR1C isoforms.[3][4]
Biological Activity in Drug-Resistant Cancer Cells
This compound has demonstrated significant biological activity in preclinical models of drug-resistant cancers, particularly in non-small cell lung cancer (A549/DDP, cisplatin-resistant) and breast cancer (MCF-7/DOX, doxorubicin-resistant) cell lines.[1][3][4]
Cytotoxicity:
When used as a single agent, this compound exhibits cytotoxicity against these drug-resistant cell lines at higher concentrations.
| Cell Line | IC50 (μM) |
| A549/DDP | 5.51 |
| MCF-7/DOX | 127.5 |
Table 2: Cytotoxicity (IC50) of this compound in drug-resistant cancer cell lines after 48 hours of treatment.[3][4]
Potentiation of Chemotherapy and Induction of Apoptosis:
The primary therapeutic potential of this compound lies in its ability to act as a chemosensitizer. In combination with conventional chemotherapeutic agents, it significantly enhances their cytotoxicity and induces apoptosis in drug-resistant cells.[1][3]
-
In cisplatin-resistant A549/DDP cells, this compound reverses drug resistance and inhibits tumor cell proliferation at low concentrations.[1]
-
In doxorubicin-resistant MCF-7/DOX cells, this compound demonstrates a significant adjuvant effect when combined with doxorubicin.[1] A combination of 10 μM this compound with 25 μM doxorubicin resulted in a 29% reduction in cell viability.[2]
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the key biological assays used to evaluate its activity.
Synthesis of this compound:
The synthesis of this compound is achieved through a multi-step process as outlined in the following workflow.
Figure 1: Synthetic workflow for this compound.
Detailed Synthesis Steps:
-
To a solution of 2-mercapto-6-propyl-pyrimidin-4(3H)-one in N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3).
-
Stir the mixture at room temperature.
-
Add a solution of 2-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide in DMF dropwise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete, as monitored by thin-layer chromatography.
-
Upon completion, pour the reaction mixture into ice water and extract with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
AKR1C Inhibition Assay:
The inhibitory potency of this compound against AKR1C isoforms is determined by measuring the inhibition of the NADP+-dependent oxidation of a pan-AKR1C substrate, S-tetralol.[1]
Figure 2: Workflow for AKR1C inhibition assay.
Cytotoxicity Assay (MTT Assay):
The cytotoxic effect of this compound on drug-resistant cancer cells is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Seed drug-resistant cells (e.g., A549/DDP, MCF-7/DOX) in 96-well plates at an appropriate density.
-
After cell attachment, treat the cells with various concentrations of this compound for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
The induction of apoptosis by this compound, alone or in combination with chemotherapeutic agents, is assessed by flow cytometry using Annexin V and propidium iodide (PI) staining.
-
Treat drug-resistant cells with this compound and/or a chemotherapeutic agent for a specified time.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Mechanism of Chemosensitization
AKR1C enzymes contribute to chemoresistance through multiple mechanisms, including the detoxification of cytotoxic drugs and the modulation of pro-survival signaling pathways. This compound, by inhibiting AKR1C enzymes, can counteract these resistance mechanisms.
Figure 3: Proposed mechanism of this compound in overcoming AKR1C-mediated chemoresistance.
Mechanism of Action in Overcoming Chemoresistance:
-
Inhibition of Drug Metabolism: Chemotherapeutic agents like doxorubicin are substrates for AKR1C enzymes.[2] These enzymes metabolize the drugs into less active forms, reducing their intracellular concentration and cytotoxic effect. This compound directly inhibits this metabolic inactivation, thereby maintaining the effective concentration of the chemotherapeutic agent within the cancer cell.
-
Modulation of Redox Homeostasis and Apoptosis: AKR1C enzymes are also involved in the detoxification of reactive oxygen species (ROS), which are often generated by chemotherapeutic agents and contribute to their cytotoxic effect.[5] By inhibiting AKR1C, this compound may lead to an accumulation of ROS, thereby promoting apoptosis. Furthermore, AKR1C enzymes can influence pro-survival signaling pathways such as the PI3K/Akt pathway.[2] Inhibition of AKR1C by this compound can lead to the downregulation of these pathways, further sensitizing the cells to apoptosis.
Conclusion
This compound is a potent pan-AKR1C inhibitor with significant potential as a chemosensitizing agent in the treatment of drug-resistant cancers. Its ability to reverse resistance to established chemotherapeutic drugs like cisplatin and doxorubicin in preclinical models highlights its promise as an adjuvant therapy. The detailed structural, quantitative, and mechanistic data presented in this guide provide a solid foundation for further research and development of this compound and other AKR1C inhibitors as a novel strategy to combat chemoresistance in cancer. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this promising compound.
References
- 1. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Simvastatin potentiates doxorubicin activity against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
S07-2010: A Technical Guide to a Novel Pan-AKR1C Inhibitor for Overcoming Chemotherapeutic Resistance
For Researchers, Scientists, and Drug Development Professionals
Abstract
S07-2010 is a potent, small-molecule, pan-inhibitor of the aldo-keto reductase family 1 member C (AKR1C) enzymes. Its discovery presents a promising strategy for overcoming resistance to conventional chemotherapeutic agents in various cancers. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and visual representations of its associated signaling pathways and experimental workflows are included to facilitate further research and development.
Discovery and Synthesis
This compound was identified through virtual screening of commercial compound libraries as a potent inhibitor of AKR1C enzymes.[1] The chemical name for this compound is 7-(2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetyl)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one.[2]
Chemical Structure
Chemical Name: 7-(2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetyl)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one.[2]
Synthesis
While the proprietary synthesis routes from commercial suppliers are not publicly disclosed, a synthetic route for this compound has been developed and characterized to support further structure-activity relationship studies. The characterization of the synthesized compound includes High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and High-Resolution Mass Spectrometry (HRMS).
Quantitative Data
The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory and cytotoxic concentrations.
Table 1: Inhibitory Activity of this compound against AKR1C Isoforms
| Target | IC₅₀ (μM) |
| AKR1C1 | 0.47 |
| AKR1C2 | 0.73 |
| AKR1C3 | 0.19 |
| AKR1C4 | 0.36 |
Data sourced from MedchemExpress and Probechem Biochemicals.[2][3]
Table 2: Cytotoxic Activity of this compound on Drug-Resistant Cancer Cell Lines
| Cell Line | Chemotherapeutic Resistance | IC₅₀ (μM) |
| A549/DDP | Cisplatin-resistant | 5.51 |
| MCF-7/DOX | Doxorubicin-resistant | 127.5 |
Data sourced from MedchemExpress.[3]
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through the inhibition of AKR1C enzymes. These enzymes play a crucial role in the metabolism of steroid hormones and prostaglandins, which are involved in various signaling pathways that promote cancer cell proliferation, survival, and drug resistance.[4][5] Overexpression of AKR1C enzymes, particularly AKR1C3, is associated with resistance to chemotherapeutic agents.[6][7]
By inhibiting AKR1C enzymes, this compound can modulate downstream signaling pathways, including the androgen receptor (AR) signaling pathway, as well as the NFκB, MAPK, ERK, and Akt pathways.[4] This inhibition leads to the induction of apoptosis and resensitizes drug-resistant cancer cells to chemotherapeutic agents.[3][6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
AKR1C Inhibition Assay
This protocol outlines the procedure for determining the in vitro inhibitory activity of this compound against AKR1C isoforms.
Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare stock solutions of NADP+ and the pan-AKR1C substrate S-tetralol in the assay buffer.
-
Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain a range of test concentrations.
-
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer, NADP+, and S-tetralol to each well.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the purified recombinant AKR1C enzyme (AKR1C1, C2, C3, or C4) to each well.
-
-
Measurement:
-
Immediately measure the increase in absorbance at 340 nm over time using a microplate reader. This corresponds to the formation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Cell Viability (MTT) Assay
This protocol describes the determination of the cytotoxic effects of this compound on drug-resistant cancer cell lines.
Protocol:
-
Cell Seeding:
-
Seed A549/DDP or MCF-7/DOX cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for 48 hours. Include a vehicle control (DMSO).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis in cancer cells treated with this compound using flow cytometry.
Protocol:
-
Cell Treatment:
-
Treat A549/DDP cells with this compound at the desired concentrations for 24-48 hours.
-
-
Cell Harvesting:
-
Harvest the cells, including any floating cells, and wash them with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
-
Incubation:
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Conclusion
This compound is a novel and potent pan-AKR1C inhibitor with demonstrated efficacy in overcoming chemotherapeutic resistance in preclinical models. Its ability to induce apoptosis and enhance the cytotoxicity of existing anticancer drugs makes it a valuable lead compound for the development of new adjuvant therapies. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and its analogs.
References
- 1. Discovery of highly potent AKR1Cs pan-inhibitors as chemotherapeutic potentiators to restore breast cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | AKR1C inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and Functional Biology of Aldo-Keto Reductase Steroid-Transforming Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
S07-2010: A Pan-AKR1C Inhibitor - Preliminary Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the publicly available preliminary data on the safety and toxicity of the research compound S07-2010. The information is intended for research purposes only and does not constitute a comprehensive safety and toxicity evaluation. A complete safety profile would require extensive preclinical and clinical studies.
Overview
This compound is a potent, small-molecule, pan-inhibitor of the aldo-keto reductase family 1 member C (AKR1C) enzymes.[1] It has demonstrated potential as a chemosensitizing agent, enhancing the efficacy of existing anticancer drugs in resistant cancer cell lines.[2][3] This guide provides a summary of the available in vitro inhibitory and cytotoxic data, outlines relevant experimental methodologies, and illustrates the key signaling pathways influenced by AKR1C inhibition.
Quantitative Data
The following tables summarize the reported in vitro inhibitory activity of this compound against the four human AKR1C isoforms and its cytotoxic effects on specific drug-resistant cancer cell lines.
Table 1: Inhibitory Activity of this compound against AKR1C Isoforms
| Target | IC50 (μM) |
| AKR1C1 | 0.47 |
| AKR1C2 | 0.73 |
| AKR1C3 | 0.19 |
| AKR1C4 | 0.36 |
Data sourced from MedchemExpress.[1]
Table 2: Cytotoxicity of this compound in Drug-Resistant Cancer Cell Lines
| Cell Line | Drug Resistance | IC50 (μM) |
| A549/DDP | Cisplatin-resistant lung cancer | 5.51 |
| MCF-7/DOX | Doxorubicin-resistant breast cancer | 127.5 |
Data sourced from He et al., 2022 and MedchemExpress.[1][2]
Experimental Protocols
The following are generalized protocols for the key experiments cited in the literature for this compound. The specific details of the protocols used in the cited studies are not publicly available.
AKR1C Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against AKR1C enzymes.
Principle: The enzymatic activity of AKR1C is measured by monitoring the change in absorbance resulting from the oxidation or reduction of a substrate in the presence of the cofactor NADP(H). The inhibitory effect of this compound is determined by quantifying the reduction in enzyme activity at various inhibitor concentrations.
Materials:
-
Recombinant human AKR1C1, AKR1C2, AKR1C3, and AKR1C4 enzymes
-
S-tetralol (substrate)
-
NADP+ (cofactor)
-
This compound (test compound)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADP+, and the this compound dilution (or vehicle control).
-
Add the AKR1C enzyme to each well and incubate for a predetermined time at a controlled temperature (e.g., 15 minutes at 37°C).
-
Initiate the reaction by adding the substrate, S-tetralol.
-
Immediately measure the change in absorbance at 340 nm over time using a microplate reader.
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
Cell Viability (MTT) Assay
This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
A549/DDP and MCF-7/DOX cells
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 48 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the this compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by AKR1C enzymes and a general workflow for evaluating the chemosensitizing effect of this compound.
References
The Double-Edged Sword: Unraveling the Role of AKR1C Enzymes in Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The aldo-keto reductase 1C (AKR1C) enzyme subfamily, comprising four isoforms (AKR1C1, AKR1C2, AKR1C3, and AKR1C4), represents a critical nexus in human health and disease. These NADPH-dependent oxidoreductases are pivotal players in the metabolism of steroid hormones, prostaglandins, and xenobiotics.[1][2] While essential for maintaining physiological homeostasis, their dysregulation is increasingly implicated in the pathology of numerous diseases, most notably in oncology. Elevated expression of AKR1C isoforms, particularly AKR1C3, is a hallmark of therapy resistance and progression in cancers of the prostate, breast, and endometrium.[3] They achieve this through multifaceted mechanisms, including the intratumoral synthesis of potent androgens and estrogens, the inactivation of progestins, alterations in prostaglandin signaling, and the detoxification of chemotherapeutic agents.[4][5][6] This guide provides a comprehensive technical overview of the AKR1C enzymes, detailing their biochemical functions, roles in disease signaling pathways, quantitative expression and kinetic data, and key experimental protocols for their study.
The AKR1C Enzyme Family: Isoforms and Functions
The four human AKR1C isoforms share high sequence homology (>84%) yet exhibit distinct substrate specificities and tissue expression patterns, leading to specialized physiological roles.[3][7] They function primarily as 3-ketosteroid, 17-ketosteroid, and 20-ketosteroid reductases, thereby controlling the activation and inactivation of potent steroid hormones.[8][9]
-
AKR1C1 (20α-hydroxysteroid dehydrogenase): Primarily responsible for inactivating progesterone by reducing it to 20α-hydroxyprogesterone.[10] Its dysregulation is linked to endometrial disorders and chemoresistance.[11]
-
AKR1C2 (Type 3 3α-hydroxysteroid dehydrogenase): Plays a key role in inactivating the potent androgen 5α-dihydrotestosterone (DHT) by converting it to the weaker 3α-androstanediol.[4][10] Reduced expression has been observed in prostate cancer.[12]
-
AKR1C3 (Type 5 17β-hydroxysteroid dehydrogenase / Prostaglandin F synthase): The most studied isoform in oncology. It is a dual-function enzyme that not only synthesizes potent androgens (testosterone) and estrogens (17β-estradiol) but also converts prostaglandin D2 (PGD2) to prostaglandin F2α (PGF2α).[3][5] Its overexpression is a major driver in castrate-resistant prostate cancer (CRPC) and is implicated in breast cancer and chemotherapy resistance.[3][5]
-
AKR1C4 (Type 1 3α-hydroxysteroid dehydrogenase): Predominantly expressed in the liver, where it is crucial for bile acid biosynthesis and the metabolism of steroids and xenobiotics.[8][13]
Signaling Pathways and Role in Disease
AKR1C enzymes influence disease progression by modulating key signaling pathways, primarily in hormone-dependent cancers and the development of therapy resistance.
Androgen and Estrogen Synthesis in Cancer
In castrate-resistant prostate cancer (CRPC), tumor cells upregulate AKR1C3 to synthesize their own androgens, testosterone and DHT, from adrenal precursors like DHEA.[5][14] This intratumoral androgen synthesis reactivates the androgen receptor (AR), promoting tumor growth despite systemic androgen deprivation therapy.[14] AKR1C3 also exhibits a non-catalytic role, acting as a co-activator for the androgen receptor.[15] In breast cancer, AKR1C3 can convert estrone to the highly potent 17β-estradiol, fueling estrogen receptor (ER)-positive tumor proliferation.[3][4]
Prostaglandin Metabolism and Inflammation
As a prostaglandin F synthase, AKR1C3 converts PGD2 to 9α,11β-PGF2.[16] This shunts PGD2 away from the pathway that forms 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2), a natural ligand that activates the anti-proliferative and pro-apoptotic nuclear receptor PPARγ.[4] The product, PGF2α, can stimulate inflammatory pathways through the NFκB cascade, further contributing to cancer progression.[17]
Chemotherapy Resistance
AKR1C enzymes contribute significantly to resistance against various chemotherapeutic agents. They can directly metabolize carbonyl-containing drugs, such as the anthracycline doxorubicin, into less active forms.[5] Furthermore, they play a role in detoxifying reactive oxygen species (ROS) and harmful aldehydes generated by oxidative stress from chemotherapy, often through regulation of the AKT signaling pathway.[6] This antioxidant defense mechanism protects cancer cells from drug-induced apoptosis.[9]
Quantitative Data
Expression in Disease
The expression of AKR1C enzymes is significantly altered in various cancers compared to normal tissue.
| Gene | Cancer Type | Change in Expression | Reference(s) |
| AKR1C1 | Breast Cancer | ▼ >5-fold reduction in ~50% of cases | [18] |
| AKR1C2 | Prostate Cancer | ▼ Reduced mRNA expression in ~50% of cases | [12] |
| AKR1C3 | Prostate Cancer (CRPC) | ▲ Upregulated mRNA and protein vs. primary PCa | [3][5] |
| AKR1C3 | Breast Cancer | ▲ Upregulated in 65-85% of cases | [4] |
| AKR1C3 | Liver Cancer (HCC) | ▲ ~1.8 to 3.4-fold increase in mRNA vs. normal | [19] |
| AKR1C1-3 | Pediatric T-ALL (resistant) | ▲ Overexpressed in therapy-resistant patients | [20] |
Kinetic Parameters
The catalytic efficiency of AKR1C isoforms varies significantly depending on the steroid substrate.
| Enzyme | Substrate | Km (µM) | kcat (min-1) | kcat/Km (min-1·mM-1) | Reference(s) |
| AKR1C1 | Progesterone | 3.2 | 0.69 | 216 | [7] |
| AKR1C1 | 5β-DHT | 130 | 0.25 | 1.9 | [15] |
| AKR1C2 | 5α-DHT | 26.0 | 0.23 | 9 | [16] |
| AKR1C2 | 5β-DHT | 18 | 0.05 | 2.8 | [15] |
| AKR1C3 | Δ⁴-Androstenedione | 5.0 | 0.28 | 56 | [16] |
| AKR1C3 | Estrone | 0.22 | 0.09 | 409 | [7] |
| AKR1C4 | 5α-DHT | 3.4 | 1.99 | 586 | [16] |
| AKR1C4 | 5β-DHT | 5.0 | 0.71 | 142 | [15] |
Inhibitor Potency
A range of compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) and their analogs, have been identified as AKR1C inhibitors.
| Inhibitor | Target | Ki / IC50 | Selectivity Notes | Reference(s) |
| 3-Bromo-5-phenylsalicylic acid | AKR1C1 | Ki = 4.1 nM | >20-fold vs. AKR1C2; >100-fold vs. AKR1C3/C4 | [9][21] |
| Flufenamic Acid | AKR1C3 | IC50 = 51 nM | Non-selective pan-AKR1C inhibitor | [22] |
| Indomethacin | AKR1C3 | IC50 = 230 nM | Also inhibits COX enzymes | [22] |
| 2'-Hydroxyflavone | AKR1C3 | IC50 = 300 nM | 20-fold vs. AKR1C1; >100-fold vs. AKR1C2 | [23] |
| Compound 1o (N-PA analog) | AKR1C3 | IC50 = 38 nM | 28-fold selectivity over AKR1C2 | [22] |
| Medroxyprogesterone Acetate | AKR1C3 | Ki = 21 nM | - | [24] |
Key Experimental Protocols
Recombinant AKR1C Protein Expression and Purification
This protocol describes the generation of pure, active AKR1C enzymes for use in biochemical and inhibition assays. The general workflow involves transformation, induction, lysis, and a two-step chromatography purification.[8][25][26]
Methodology:
-
Transformation: Transform chemically competent E. coli (e.g., BL21(DE3)) with a pET expression vector containing the full-length cDNA for the desired human AKR1C isoform with an N- or C-terminal polyhistidine (6x His) tag. Plate on selective media and incubate overnight.
-
Expression: Inoculate a large-volume culture with a single colony and grow to mid-log phase (OD₆₀₀ ≈ 0.6-0.8). Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of ~0.1-1.0 mM and incubate for several hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.
-
Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing a buffering agent (e.g., Tris-HCl), NaCl, imidazole (low concentration to reduce non-specific binding), and protease inhibitors. Lyse cells by sonication or using a chemical lysis reagent.
-
Purification:
-
Clarify the lysate by high-speed centrifugation to pellet cell debris.
-
Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column extensively to remove unbound proteins.
-
Elute the His-tagged AKR1C protein using a linear gradient of imidazole.
-
Pool the fractions containing the protein of interest (as determined by SDS-PAGE).
-
For higher purity, perform a second purification step using size-exclusion chromatography (SEC) to separate the protein from any remaining contaminants and aggregates.
-
-
Verification and Storage: Confirm the purity of the final protein preparation using SDS-PAGE and its identity via Western blot with an AKR1C-specific antibody. Determine the final protein concentration and store in a glycerol-containing buffer at -80°C.[27]
Spectrophotometric Enzyme Activity/Inhibition Assay
This continuous assay measures AKR1C reductase activity by monitoring the decrease in NADPH absorbance at 340 nm.[28][29] It is the standard method for determining enzyme kinetics and inhibitor potency (IC₅₀, Kᵢ).
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.0).
-
Cofactor Solution: Prepare a stock solution of NADPH in the assay buffer. The final concentration in the assay is typically just above the Km.
-
Substrate Solution: Dissolve the carbonyl substrate (e.g., Δ⁴-Androstenedione, PGD₂, or an artificial substrate like 1-acenaphthenol) in a suitable organic solvent (e.g., DMSO) and then dilute in the assay buffer.
-
Enzyme Solution: Dilute the purified recombinant AKR1C enzyme to the desired final concentration in the assay buffer.
-
(For Inhibition): Prepare serial dilutions of the inhibitor compound in DMSO.
-
-
Assay Procedure:
-
The assay is performed in a UV-transparent 96-well plate or cuvettes at a constant temperature (e.g., 25°C or 37°C).
-
To each well, add the assay buffer, NADPH solution, and substrate solution. If testing an inhibitor, add the inhibitor solution (and an equivalent amount of DMSO to control wells).
-
Initiate the reaction by adding the enzyme solution.
-
Immediately begin monitoring the decrease in absorbance at 340 nm (A₃₄₀) over time using a spectrophotometer or plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm = 6220 M⁻¹cm⁻¹).
-
For kinetic analysis, plot the reaction velocity against substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibition analysis, plot the percent inhibition against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value. The Kᵢ can be calculated using the Cheng-Prusoff equation if the inhibition mechanism is known.
-
Quantification of AKR1C mRNA Expression by Real-Time qPCR
Quantitative Polymerase Chain Reaction (qPCR) is used to measure the relative or absolute transcript levels of AKR1C isoforms in cells or tissues.[30][31]
Methodology:
-
RNA Isolation: Extract total RNA from cell pellets or homogenized tissue samples using a silica-column-based kit or TRIzol reagent according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or capillary electrophoresis.[32]
-
DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA, which could lead to false-positive signals.
-
Reverse Transcription (cDNA Synthesis): Convert the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of random hexamers and/or oligo(dT) primers.[32]
-
qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green dye (or a probe-based chemistry like TaqMan), DNA polymerase, dNTPs, and isoform-specific forward and reverse primers for the target AKR1C gene and at least one stably expressed housekeeping gene (e.g., GAPDH, ACTB).
-
Add the diluted cDNA template to the master mix.
-
Run the reaction on a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[33]
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) value for each target and housekeeping gene.
-
Calculate the relative expression of the target AKR1C gene using the ΔΔCq method, which normalizes the target gene's Cq value to that of the housekeeping gene and a reference sample (e.g., normal tissue or control cells).
-
Conclusion and Future Directions
The AKR1C enzyme family, particularly AKR1C3, stands out as a significant contributor to the progression and therapeutic resistance of major cancers. Their dual ability to fuel oncogenic signaling via steroid and prostaglandin pathways while simultaneously providing a defense against chemotherapy-induced stress makes them high-priority therapeutic targets. The development of potent and, crucially, isoform-selective inhibitors is a key goal for drug development professionals. Future research should focus on elucidating the complex regulatory networks governing AKR1C expression in tumors and validating the clinical efficacy of AKR1C inhibitors, potentially as part of combination therapies to overcome resistance and improve patient outcomes. The protocols and data presented in this guide serve as a foundational resource for advancing these efforts.
References
- 1. sid.ir [sid.ir]
- 2. AKR1C2 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Frontiers | Aldo–Keto Reductase AKR1C1–AKR1C4: Functions, Regulation, and Intervention for Anti-cancer Therapy [frontiersin.org]
- 4. Aldo-Keto Reductase 1C3 Expression in MCF-7 Cells Reveals Roles in Steroid Hormone and Prostaglandin Metabolism that may Explain its Over-Expression in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldo-keto Reductase Family 1 Member C3 (AKR1C3) Is a Biomarker and Therapeutic Target for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate specificity and catalytic efficiency of aldo-keto reductases with phospholipid aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and Functional Biology of Aldo-Keto Reductase Steroid-Transforming Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aldo keto-reductase family 1C members 1 through 4 recombinant enzyme purification and enzyme assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcript Levels of Aldo-Keto Reductase Family 1 Subfamily C (AKR1C) Are Increased in Prostate Tissue of Patients with Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Selective reduction of AKR1C2 in prostate cancer and its role in DHT metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 15. Stereospecific reduction of 5β-reduced steroids by human ketosteroid reductases of the AKR (aldo-keto reductase) superfamily: role of AKR1C1–AKR1C4 in the metabolism of testosterone and progesterone via the 5β-reductase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Quantitative Evaluation of Aldo–keto Reductase Expression in Hepatocellular Carcinoma (HCC) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Porcine aldo-keto reductase 1C subfamily members AKR1C1 and AKR1C4: Substrate specificity, inhibitor sensitivity and activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 24. New enzymatic assay for the AKR1C enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. sciforum.net [sciforum.net]
- 26. hrcak.srce.hr [hrcak.srce.hr]
- 27. researchgate.net [researchgate.net]
- 28. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 29. rsc.org [rsc.org]
- 30. Transcript Levels of Aldo-Keto Reductase Family 1 Subfamily C (AKR1C) Are Increased in Prostate Tissue of Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. mcgill.ca [mcgill.ca]
- 33. bu.edu [bu.edu]
Pan-AKR1C Inhibitor S07-2010: A Technical Guide
A Comprehensive Overview for Researchers and Drug Development Professionals
The aldo-keto reductase family 1 member C (AKR1C) enzymes, particularly AKR1C3, have emerged as significant targets in cancer therapy due to their role in hormone synthesis and drug resistance. The pan-AKR1C inhibitor, S07-2010, has demonstrated notable potential in overcoming chemotherapy resistance and inducing apoptosis in cancer cells. This technical guide provides an in-depth overview of this compound, including its inhibitory activity, effects on cancer cells, and the experimental protocols utilized for its characterization.
Data Presentation
Inhibitory Activity of this compound against AKR1C Isoforms
This compound exhibits potent inhibitory activity across multiple AKR1C isoforms, classifying it as a pan-inhibitor. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Isoform | IC50 (μM) |
| AKR1C1 | 0.47[1] |
| AKR1C2 | 0.73[1] |
| AKR1C3 | 0.19[1] |
| AKR1C4 | 0.36[1] |
Cytotoxicity of this compound in Drug-Resistant Cancer Cell Lines
This compound has been shown to exert cytotoxic effects on cancer cell lines that have developed resistance to conventional chemotherapeutic agents.
| Cell Line | Chemotherapeutic Agent Resistance | This compound IC50 (μM) |
| A549/DDP | Cisplatin | 5.51[1] |
| MCF-7/DOX | Doxorubicin | 127.5[1] |
Mechanism of Action and Therapeutic Potential
This compound enhances the efficacy of chemotherapeutic agents by resensitizing drug-resistant cancer cells.[1] Its mechanism of action involves the induction of apoptosis, a form of programmed cell death, in cancer cells.[1] In cisplatin-resistant A549/DDP cells, this compound has been observed to significantly increase apoptosis, thereby potentiating the cytotoxic effects of cisplatin.[1] This suggests that this compound could be a valuable adjuvant in chemotherapy regimens for resistant tumors.
Experimental Protocols
AKR1C Enzyme Inhibition Assay
This protocol is designed to determine the inhibitory potency of compounds against AKR1C enzymes by measuring the NADP+-dependent oxidation of a substrate.
Materials:
-
Recombinant human AKR1C1, AKR1C2, AKR1C3, and AKR1C4 enzymes
-
S-tetralol (pan-AKR1C substrate)
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
This compound or other test compounds
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the respective AKR1C enzyme in each well of a 96-well plate.
-
Add varying concentrations of this compound (or other inhibitors) to the wells. Include a control group with no inhibitor.
-
Initiate the reaction by adding the substrate, S-tetralol.
-
Monitor the decrease in NADPH absorbance at 340 nm over time using a spectrophotometer. This reflects the rate of the enzymatic reaction.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of this compound, alone or in combination with other drugs, on cancer cell lines.
Materials:
-
A549/DDP or MCF-7/DOX cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound, Cisplatin (DDP), Doxorubicin (DOX)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, the chemotherapeutic agent (cisplatin or doxorubicin), or a combination of both. Include an untreated control group.
-
Incubate the plates for 48 hours.[1]
-
Add MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.
Materials:
-
A549/DDP cells
-
This compound and Cisplatin (DDP)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Culture A549/DDP cells and treat them with this compound, cisplatin, or a combination of both for a specified period (e.g., 24-48 hours).
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Quantify the percentage of cells in each quadrant to determine the level of apoptosis.
Colony Formation Assay
This assay evaluates the long-term effect of this compound on the proliferative capacity of cancer cells.
Materials:
-
MCF-7/DOX cells
-
Complete cell culture medium
-
This compound and Doxorubicin (DOX)
-
6-well plates
-
Crystal violet staining solution
Procedure:
-
Seed a low number of MCF-7/DOX cells into 6-well plates.
-
Treat the cells with this compound, doxorubicin, or a combination of both at various concentrations.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix them with methanol, and stain with crystal violet solution.
-
Count the number of colonies (typically those with >50 cells) in each well.
-
Calculate the colony formation efficiency and assess the inhibitory effect of the treatments.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: AKR1C3-mediated steroid hormone synthesis and its inhibition by this compound.
Caption: Role of AKR1C3 in prostaglandin metabolism and its inhibition by this compound.
Caption: Experimental workflow for evaluating the chemosensitizing effects of this compound.
References
S07-2010 for Basic Research Applications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S07-2010 is a potent, small-molecule inhibitor of the aldo-keto reductase family 1 member C (AKR1C) enzymes. As a pan-inhibitor, it demonstrates sub-micromolar efficacy against all four AKR1C isoforms (AKR1C1, AKR1C2, AKR1C3, and AKR1C4).[1][2] These enzymes play critical roles in the metabolism of steroids, prostaglandins, and various xenobiotics. Notably, overexpression of AKR1C enzymes, particularly AKR1C3, is implicated in the progression of various cancers and the development of resistance to chemotherapy.[3][4][5] This guide provides a comprehensive overview of this compound, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its application in basic research.
Core Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of AKR1C isoforms. These enzymes are key players in various physiological and pathological processes:
-
Steroid Hormone Metabolism: AKR1C3, also known as 17β-hydroxysteroid dehydrogenase type 5, is a crucial enzyme in the biosynthesis of potent androgens and estrogens.[3][4] It catalyzes the conversion of weaker steroid precursors to more active forms, such as the conversion of androstenedione to testosterone.[6] By inhibiting AKR1C3, this compound can disrupt hormonal signaling that drives the proliferation of hormone-dependent cancers like prostate and breast cancer.[3][7]
-
Prostaglandin Synthesis: AKR1C3 is also a prostaglandin F synthase, converting prostaglandin D2 (PGD2) to prostaglandin F2α (PGF2α).[8][9] This pathway can activate proliferative signaling cascades, such as the PI3K/Akt and MAPK pathways.[10] Inhibition of this activity by this compound can thus suppress tumor cell growth.
-
Drug Resistance: AKR1C enzymes contribute to chemotherapy resistance by metabolizing and inactivating various anticancer drugs.[11][12][13] this compound can reverse this resistance by preventing the breakdown of chemotherapeutic agents, thereby enhancing their cytotoxic effects.[1][2] This has been observed in cisplatin-resistant head and neck squamous cell carcinoma and doxorubicin-resistant breast cancer.[14][15]
Data Presentation
The following tables summarize the quantitative data available for this compound, providing a clear comparison of its inhibitory potency and cytotoxic effects.
Table 1: Inhibitory Potency of this compound against AKR1C Isoforms
| Target | IC50 (μM) |
| AKR1C1 | 0.47[1] |
| AKR1C2 | 0.73[1] |
| AKR1C3 | 0.19[1] |
| AKR1C4 | 0.36[1] |
Table 2: Cytotoxicity of this compound in Drug-Resistant Cancer Cell Lines
| Cell Line | Drug Resistance | IC50 (μM) |
| A549/DDP | Cisplatin-resistant | 5.51[1][2] |
| MCF-7/DOX | Doxorubicin-resistant | 127.5[1][2] |
Signaling Pathways Modulated by this compound
By inhibiting AKR1C enzymes, this compound can modulate several critical signaling pathways involved in cancer progression. The overexpression of AKR1C3, in particular, has been shown to activate pro-survival and proliferative pathways.
One of the key pathways influenced is the Androgen Receptor (AR) signaling pathway . AKR1C3 increases the intratumoral production of potent androgens, which in turn activate the AR, leading to the transcription of genes that promote prostate cancer cell growth and survival.[3][4][6] this compound, by blocking androgen synthesis, can effectively dampen this signaling axis.
Figure 1: Inhibition of Androgen Receptor Signaling by this compound.
Another critical pathway is the Prostaglandin Signaling Pathway . AKR1C3-mediated conversion of PGD2 to PGF2α can lead to the activation of the PI3K/Akt and MAPK/ERK signaling cascades, promoting cell proliferation and survival.[10] By inhibiting AKR1C3, this compound can block the production of PGF2α and subsequently suppress these downstream pro-tumorigenic pathways.
Figure 2: this compound Modulates Prostaglandin-Mediated Signaling.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of this compound in a basic research setting.
AKR1C Enzyme Inhibition Assay
This protocol is designed to determine the inhibitory potency (IC50) of this compound against recombinant human AKR1C enzymes.
-
Materials:
-
Recombinant human AKR1C1, AKR1C2, AKR1C3, and AKR1C4 enzymes
-
S-tetralol (pan-AKR1C substrate)
-
NADPH (cofactor)
-
This compound
-
100 mM potassium phosphate buffer (pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the potassium phosphate buffer, NADPH, and the respective AKR1C enzyme.
-
Add varying concentrations of this compound to the wells. Include a control with DMSO only.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate, S-tetralol.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocities and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability and Chemosensitization Assay
This protocol assesses the cytotoxic effects of this compound alone and in combination with a chemotherapeutic agent in drug-resistant cancer cells.
-
Materials:
-
Drug-resistant cancer cell line (e.g., A549/DDP or MCF-7/DOX)
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent (e.g., cisplatin or doxorubicin)
-
MTT or similar cell viability reagent
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the drug-resistant cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with:
-
Varying concentrations of this compound alone.
-
Varying concentrations of the chemotherapeutic agent alone.
-
A combination of a fixed, non-toxic concentration of this compound with varying concentrations of the chemotherapeutic agent.
-
-
Incubate the cells for 48-72 hours.
-
Add the MTT reagent to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) and measure the absorbance at the appropriate wavelength.
-
Calculate the cell viability and determine the IC50 values. The combination index (CI) can be calculated to determine if the interaction is synergistic, additive, or antagonistic.
-
Figure 3: Experimental Workflow for Chemosensitization Assay.
Apoptosis Assay
This protocol determines the ability of this compound to induce apoptosis, particularly in combination with chemotherapeutic agents in resistant cells.
-
Materials:
-
Drug-resistant cancer cell line (e.g., A549/DDP)
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent (e.g., cisplatin)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
6-well cell culture plates
-
-
Procedure:
-
Seed the cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound, the chemotherapeutic agent, or a combination of both for a specified time (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic or late apoptotic.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
-
Conclusion
This compound is a valuable research tool for investigating the roles of AKR1C enzymes in cancer biology and drug resistance. Its ability to potently inhibit all four AKR1C isoforms allows for the comprehensive study of the downstream consequences of blocking this enzyme family. The experimental protocols provided in this guide offer a starting point for researchers to explore the potential of this compound in various in vitro models. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound will be crucial for its potential translation into a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AKR1C3 - Wikipedia [en.wikipedia.org]
- 10. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 13. researchgate.net [researchgate.net]
- 14. AKR1C1 controls cisplatin-resistance in head and neck squamous cell carcinoma through cross-talk with the STAT1/3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of highly potent and specific AKR1C3 inhibitors to restore the chemosensitivity of drug-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to S07-2010: A Pan-AKR1C Inhibitor for Overcoming Cancer Drug Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
S07-2010 is a potent, small-molecule inhibitor of the aldo-keto reductase family 1 member C (AKR1C) enzymes.[1] Initial studies have demonstrated its efficacy as a pan-inhibitor of AKR1C isoforms, playing a significant role in sensitizing drug-resistant cancer cells to conventional chemotherapeutic agents. This technical guide provides a comprehensive overview of the initial studies and literature on this compound, including its inhibitory activity, effects on cancer cell lines, detailed experimental protocols, and the underlying signaling pathways.
Core Data Presentation
The inhibitory potency of this compound against various AKR1C isoforms and its cytotoxic effects on drug-resistant cancer cell lines have been quantitatively evaluated. These findings are summarized in the tables below for clear comparison.
Table 1: Inhibitory Activity of this compound against AKR1C Isoforms
| Target Enzyme | IC50 (μM) |
| AKR1C1 | 0.47 |
| AKR1C2 | 0.73 |
| AKR1C3 | 0.19 |
| AKR1C4 | 0.36 |
Data sourced from MedchemExpress.[1]
Table 2: Cytotoxicity of this compound in Drug-Resistant Cancer Cell Lines
| Cell Line | Drug Resistance Profile | This compound IC50 (μM) | Treatment Conditions |
| A549/DDP | Cisplatin-resistant lung adenocarcinoma | 5.51 | 48h incubation |
| MCF-7/DOX | Doxorubicin-resistant breast cancer | 127.5 | 48h incubation |
Data sourced from MedchemExpress.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the initial studies of this compound.
AKR1C Inhibition Assay
This protocol details the determination of the inhibitory potency of this compound against AKR1C isoforms. The assay is based on measuring the inhibition of the NADP+-dependent oxidation of a substrate, S-tetralol.
Materials:
-
Recombinant human AKR1C1, AKR1C2, AKR1C3, and AKR1C4 enzymes
-
S-tetralol (substrate)
-
NADP+ (cofactor)
-
This compound (test compound)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in the assay buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add the assay buffer, NADP+, and the respective AKR1C enzyme to each well.
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the wells.
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate, S-tetralol, to each well.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. The readings should be taken at regular intervals for a set period.
-
Calculate the initial reaction rates for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of this compound that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines. The assay measures the metabolic activity of viable cells.
Materials:
-
A549/DDP or MCF-7/DOX cells
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the A549/DDP or MCF-7/DOX cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound, e.g., DMSO).
-
Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the detection and quantification of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
A549/DDP cells
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Seed A549/DDP cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (and a vehicle control) for the specified duration (e.g., 48 hours).
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of AKR1C3 in promoting cancer drug resistance and the experimental workflow for evaluating this compound.
References
Methodological & Application
Application Notes and Protocols for S07-2010 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
S07-2010 is a potent, small-molecule pan-inhibitor of the aldo-keto reductase family 1 member C (AKR1C) enzymes, including AKR1C1, AKR1C2, AKR1C3, and AKR1C4. These enzymes play crucial roles in the metabolism of steroids, prostaglandins, and various xenobiotics, including chemotherapeutic agents. Elevated expression of AKR1C isoforms has been implicated in the progression of various cancers and the development of drug resistance. This compound, by inhibiting these enzymes, presents a valuable tool for investigating the roles of AKR1C in cellular processes and as a potential adjuvant in cancer therapy to overcome chemoresistance.
These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its effects on cell viability, apoptosis, and relevant signaling pathways.
Data Presentation
Inhibitory Activity of this compound
| Target | IC50 (µM) |
| AKR1C1 | 0.47 |
| AKR1C2 | 0.73 |
| AKR1C3 | 0.19[1][2] |
| AKR1C4 | 0.36 |
Cytotoxic Activity of this compound
| Cell Line | Treatment Duration | IC50 (µM) |
| MCF-7/DOX (Doxorubicin-resistant breast cancer) | 48 hours | 127.5[1] |
| A549/DDP (Cisplatin-resistant lung cancer) | 48 hours | 5.51[1][2] |
Signaling Pathways and Experimental Workflow
The AKR1C enzymes are involved in multiple signaling pathways critical to cancer cell proliferation, survival, and drug resistance. This compound, by inhibiting these enzymes, can modulate these pathways.
Caption: Mechanism of this compound action on AKR1C and downstream pathways.
Caption: General experimental workflow for using this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 405.47 g/mol , dissolve 4.05 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[1].
Cell Viability Assay (MTT/MTS Assay)
This protocol is designed to determine the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or a specialized reagent for MTT)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock. A suggested concentration range to start with is 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) or 20 µL of MTS solution to each well.
-
Incubate for 2-4 hours at 37°C, or until a purple formazan precipitate is visible for MTT, or a colored product for MTS.
-
If using MTT, carefully remove the medium and add 100 µL of solubilization solution to each well. Gently shake the plate to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Viable cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be positive for Annexin V-FITC and negative for PI, and late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis of Signaling Proteins
This protocol allows for the investigation of changes in protein expression and phosphorylation in signaling pathways affected by AKR1C inhibition.
Materials:
-
Cells of interest
-
6-well or 10 cm cell culture dishes
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., AKR1C1, AKR1C3, PARP, Caspase-3, p-Akt, Akt, p-ERK, ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well or 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with this compound at desired concentrations (e.g., 1 µM, 5 µM, 10 µM) for a specified duration (e.g., 6, 12, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the band intensities to determine changes in protein expression or phosphorylation.
References
- 1. Natural Product Alantolactone Targeting AKR1C1 Suppresses Cell Proliferation and Metastasis in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays
Introduction
These application notes provide detailed protocols for a suite of common in vitro assays relevant to researchers, scientists, and drug development professionals. While a specific protocol designated "S07-2010" was not identified in publicly available literature, the following sections detail standard and widely used methodologies for cytotoxicity, apoptosis, and inflammation assessment that were prevalent in the 2010 timeframe. The protocols are presented with a focus on clear, actionable steps, data organization, and visualization of the underlying biological pathways and experimental workflows.
Cell Viability and Cytotoxicity Assays
Cell viability and cytotoxicity assays are fundamental tools in drug discovery and toxicology for assessing the effects of chemical compounds on cell health. These assays measure various cellular parameters, such as metabolic activity and membrane integrity, to determine the number of viable cells in a culture after exposure to a test substance.
MTT Assay for Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][2] The amount of formazan produced is proportional to the number of metabolically active cells.[2]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. Incubate the plate at 37°C and 5% CO2 for 6 to 24 hours to allow cells to attach and enter a logarithmic growth phase.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[1] Following the treatment period, add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals, which will appear as a purple precipitate.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 0.1% NP-40 in isopropanol with 4 mM HCl or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) wells from all other readings. Calculate cell viability as a percentage of the vehicle-treated control cells.
Data Presentation: MTT Assay Results
The results of an MTT assay are typically presented as the percentage of cell viability versus the concentration of the test compound. The IC50 value, which is the concentration of the compound that inhibits 50% of cell viability, is a key parameter derived from this data.
| Compound Concentration (µM) | Absorbance (570 nm) | % Viability (Relative to Control) |
| 0 (Vehicle Control) | 1.25 | 100% |
| 1 | 1.18 | 94.4% |
| 10 | 0.85 | 68.0% |
| 50 | 0.61 | 48.8% |
| 100 | 0.32 | 25.6% |
| 250 | 0.15 | 12.0% |
Experimental Workflow: MTT Assay
Neutral Red Uptake (NRU) Assay for Lysosomal Integrity
The Neutral Red Uptake (NRU) assay is a cytotoxicity test that assesses the viability of cells based on their ability to incorporate and bind the supravital dye, neutral red, within their lysosomes.[3][4] Viable cells take up the dye, while dead or dying cells with damaged membranes cannot retain it.[3][5]
Experimental Protocol: Neutral Red Uptake Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay (Steps 1 and 2).
-
Medium Removal: After the treatment period, discard the medium from all wells.
-
Neutral Red Incubation: Add 100 µL of a pre-warmed neutral red solution (e.g., 50 µg/mL in culture medium) to each well.[3] Incubate the plate for 2-3 hours at 37°C and 5% CO2.[3]
-
Washing: Discard the neutral red solution and rinse the cells with 150 µL of DPBS to remove excess dye.[3]
-
Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to each well to extract the dye from the cells.[3]
-
Absorbance Reading: Shake the plate for 10 minutes on a microplate shaker to ensure complete dissolution of the dye.[6] Measure the absorbance at 540 nm.[5][6]
-
Data Analysis: Calculate the percentage of neutral red uptake relative to the vehicle-treated control cells to determine cell viability.
Data Presentation: NRU Assay Results
| Compound Concentration (µM) | Absorbance (540 nm) | % Viability (Relative to Control) |
| 0 (Vehicle Control) | 0.98 | 100% |
| 1 | 0.92 | 93.9% |
| 10 | 0.71 | 72.4% |
| 50 | 0.45 | 45.9% |
| 100 | 0.23 | 23.5% |
| 250 | 0.11 | 11.2% |
Apoptosis Assays
Apoptosis, or programmed cell death, is a critical process in normal tissue homeostasis and a common mechanism of action for anticancer drugs. Caspases are a family of proteases that are key mediators of apoptosis.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, an executioner caspase in the apoptotic pathway.[7][8] The assay utilizes a specific substrate, DEVD, conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter.[9][10] Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.[9][10]
Experimental Protocol: Colorimetric Caspase-3 Assay
-
Induce Apoptosis: Treat cells with the test compound for a specified period to induce apoptosis. Include an untreated control group.
-
Cell Lysis: Pellet 1-5 million cells by centrifugation.[10] Resuspend the cells in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.[10]
-
Prepare Lysate: Centrifuge the cell suspension at 10,000 x g for 1 minute.[10] Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.[10]
-
Protein Quantification: Determine the protein concentration of the lysate. Adjust the concentration to 50-200 µg of protein per 50 µL of lysis buffer.[10]
-
Assay Reaction: Add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to each well of a 96-well plate. Add 50 µL of the prepared lysate to the wells.
-
Substrate Addition: Add 5 µL of the DEVD-pNA substrate (4 mM stock) to each well.[10]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[10]
-
Absorbance Reading: Measure the absorbance at 400-405 nm using a microplate reader.[7][9]
-
Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Data Presentation: Caspase-3 Activity
| Treatment | Protein Conc. (µ g/well ) | Absorbance (405 nm) | Fold Increase in Activity |
| Untreated Control | 100 | 0.15 | 1.0 |
| Compound A (10 µM) | 100 | 0.68 | 4.5 |
| Staurosporine (1 µM) | 100 | 0.95 | 6.3 |
Apoptosis Signaling Pathway
In Vitro Inflammation Assays
Inflammation is a key biological process implicated in numerous diseases. In vitro assays are used to screen for compounds that can modulate inflammatory responses.
LPS-Induced Cytokine Release Assay
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of innate immune cells, such as macrophages.[11] This assay measures the production of pro-inflammatory cytokines, like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from cells stimulated with LPS.
Experimental Protocol: LPS-Induced Cytokine Release
-
Cell Culture: Culture a macrophage cell line (e.g., RAW264.7) in appropriate medium. Seed the cells into a 24-well plate at a density that allows for sub-confluency during the assay.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours before LPS stimulation. Include a vehicle control.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-24 hours). Include a non-LPS stimulated control.
-
Supernatant Collection: After incubation, collect the cell culture supernatants. Centrifuge the supernatants to remove any cellular debris.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Generate a standard curve from the cytokine standards. Calculate the concentration of cytokines in the samples based on the standard curve. Determine the inhibitory effect of the compound on cytokine release.
Data Presentation: LPS-Induced TNF-α Release
| Compound Concentration (µM) | TNF-α Concentration (pg/mL) | % Inhibition of TNF-α Release |
| 0 (LPS only) | 1250 | 0% |
| 0.1 | 1100 | 12.0% |
| 1 | 850 | 32.0% |
| 10 | 450 | 64.0% |
| 50 | 150 | 88.0% |
NF-κB Signaling Pathway
LPS stimulation activates the NF-κB signaling pathway, which is a critical regulator of inflammatory gene expression.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. qualitybiological.com [qualitybiological.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. merckmillipore.com [merckmillipore.com]
- 8. mpbio.com [mpbio.com]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. abcam.com [abcam.com]
- 11. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for E7070 (Indisulam) in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7070, also known as Indisulam, is a novel sulfonamide-based anti-cancer agent that has demonstrated potent anti-tumor activity in a variety of cancer cell lines. Its primary mechanism of action involves the disruption of the cell cycle, leading to growth inhibition and apoptosis in malignant cells. These application notes provide a comprehensive overview of the recommended dosage, concentration, and experimental protocols for the use of E7070 in in vitro cancer research.
Mechanism of Action
E7070 exerts its anti-neoplastic effects through a multi-faceted approach targeting cell cycle progression. It primarily induces a G1 phase cell cycle arrest by inhibiting the activity of cyclin-dependent kinase 2 (CDK2) and the expression of cyclin E.[1][2] This blockade of the G1/S transition prevents cancer cells from entering the DNA synthesis phase, thereby halting their proliferation.[2]
Furthermore, E7070 has been identified as a molecular glue that promotes the degradation of the RNA-binding protein RBM39.[3][4] This is achieved by recruiting RBM39 to the DCAF15 E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.[4] The loss of RBM39 disrupts RNA splicing, which selectively affects cancer cells that are highly dependent on this process for their survival and proliferation.[4]
In certain cancer cell lines, such as the non-small cell lung cancer line A549, treatment with E7070 leads to the induction of tumor suppressor proteins p53 and p21.[5] This is accompanied by a decrease in the phosphorylation of the retinoblastoma protein (pRb) and reduced expression of key cell cycle proteins including cyclin A, cyclin B1, CDK2, and CDC2.[5]
Quantitative Data Summary
The effective concentration of E7070 can vary depending on the cancer cell line and the duration of exposure. The following table summarizes the reported dosages and their effects on different cell lines.
| Cell Line | Cancer Type | Concentration | Incubation Time | Observed Effect |
| A549 | Non-Small Cell Lung Cancer | 20 or 100 µg/mL | 24 hours | Increase in G0/G1 phase, decrease in S phase population.[5] |
| A549 | Non-Small Cell Lung Cancer | 20 or 100 µg/mL | 48 and 72 hours | Increase in G2/M phase fraction.[5] |
| P388 | Murine Leukemia | 0-50 µg/mL | 12-48 hours | Dose- and time-dependent accumulation of cells in the G1 phase.[3] |
| Panel of 42 Human Tumor Cell Lines | Various | Not specified | Not specified | Broad anti-tumor spectrum.[1] |
| PC3 | Prostate Cancer | Not specified | Not specified | Cellular accumulation in the G1 phase.[6] |
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance of A549 Cells
This protocol outlines the standard procedure for culturing and maintaining the A549 human lung adenocarcinoma cell line, a commonly used model for in vitro cancer studies.
Materials:
-
A549 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
0.05% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T75 cell culture flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Thawing of Cells: Thaw the cryopreserved A549 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Cell Seeding: Transfer the cell suspension into a T75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Maintenance: Renew the complete growth medium every 2-3 days. Monitor cell confluency under a microscope.
-
Subculturing: When cells reach 70-90% confluency, remove the medium and wash the cell monolayer with PBS. Add 2 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C to detach the cells. Neutralize the trypsin by adding complete growth medium. Collect the cells, centrifuge, and resuspend in fresh medium for reseeding into new flasks at a split ratio of 1:4 to 1:9.[7][8]
Protocol 2: In Vitro Treatment of Cancer Cell Lines with E7070
This protocol describes the preparation and application of E7070 to cancer cell lines to assess its cytotoxic and cell cycle effects.
Materials:
-
E7070 (Indisulam)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cancer cell lines of interest (e.g., A549, P388)
-
Complete growth medium
-
Multi-well plates (e.g., 24-well or 96-well)
Procedure:
-
Preparation of E7070 Stock Solution: Prepare a high-concentration stock solution of E7070 in DMSO. For example, a 10 mM stock solution. Store the stock solution at -20°C for long-term storage.
-
Cell Seeding: Seed the cancer cells in multi-well plates at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. For P388 cells, a seeding density of 1.25–10×10^5 cells/well in 24-well plates is suggested.[1]
-
Drug Treatment: On the day of treatment, dilute the E7070 stock solution in complete growth medium to achieve the desired final concentrations (e.g., 20 µg/mL and 100 µg/mL for A549 cells).[5] Remove the existing medium from the cells and add the medium containing E7070. Include a vehicle control group treated with the same concentration of DMSO as the highest E7070 concentration.
-
Incubation: Incubate the cells for the desired duration (e.g., 12, 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[3][5]
-
Downstream Analysis: Following incubation, the cells can be harvested for various analyses, such as cell viability assays (e.g., MTT assay), cell cycle analysis by flow cytometry, or protein expression analysis by Western blotting.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of E7070-treated cells using propidium iodide (PI) staining and flow cytometry.
Materials:
-
E7070-treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells). Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cells with PBS and then resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: E7070 Signaling Pathway in Cancer Cells.
Caption: General Experimental Workflow for E7070 Treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. E7070: a novel synthetic sulfonamide targeting the cell cycle progression for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Mechanisms of action of the novel sulfonamide anticancer agent E7070 on cell cycle progression in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New analogues of the anticancer E7070: synthesis and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A549 Cell Subculture Protocol [a549.com]
- 8. nanopartikel.info [nanopartikel.info]
Application Notes and Protocols: Co-administration of S07-2010 with Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
S07-2010 is a potent pan-inhibitor of the aldo-keto reductase family 1 member C (AKR1C) enzymes, including AKR1C1, AKR1C2, AKR1C3, and AKR1C4.[1][2] Overexpression of AKR1C enzymes, particularly AKR1C3, is implicated in the development of resistance to various chemotherapeutic agents, such as anthracyclines and platinum-based drugs.[2][3] this compound has demonstrated the ability to enhance the cytotoxic effects of chemotherapy in drug-resistant cancer cell lines, making it a promising candidate for combination therapy.[1][2] These application notes provide a summary of the available data and detailed protocols for investigating the co-administration of this compound with chemotherapy drugs.
Data Presentation
In Vitro Efficacy of this compound as a Monotherapy
| Cell Line | Drug | IC50 (µM) | Exposure Time | Reference |
| A549/DDP (Cisplatin-resistant lung cancer) | This compound | 5.51 | 48h | [1] |
| MCF-7/DOX (Doxorubicin-resistant breast cancer) | This compound | 127.5 | 48h | [1] |
In Vitro Efficacy of this compound in Combination with Chemotherapy
| Cell Line | Chemotherapy Drug | This compound Concentration (µM) | Effect | Reference |
| MCF-7/DOX | Doxorubicin (25 µM) | 10 | 29% reduction in cell viability | [2] |
| A549/DDP | Cisplatin | Not specified | Increased cell apoptosis and decreased proliferation | [1][2] |
Signaling Pathways and Experimental Workflows
The co-administration of this compound with chemotherapy aims to overcome drug resistance mediated by AKR1C enzymes. The proposed mechanism involves the inhibition of AKR1C, leading to increased intracellular drug accumulation and enhanced apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound and chemotherapy, alone and in combination, on the viability of cancer cells.
Materials:
-
Drug-resistant cancer cell lines (e.g., MCF-7/DOX, A549/DDP)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapy drug (e.g., Doxorubicin, Cisplatin; stock solution in appropriate solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound and the chemotherapy drug in complete medium.
-
Treat the cells with this compound alone, chemotherapy drug alone, or a combination of both in a final volume of 200 µL/well. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound and chemotherapy, alone and in combination.
Materials:
-
Drug-resistant cancer cell lines
-
6-well plates
-
This compound and chemotherapy drug
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well.
-
After 24 hours, treat the cells with the desired concentrations of this compound, chemotherapy drug, or their combination.
-
Incubate for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. Unstained and single-stained controls should be included for compensation.
Colony Formation Assay
Objective: To assess the long-term effect of this compound and chemotherapy on the proliferative capacity of cancer cells.
Materials:
-
Drug-resistant cancer cell lines
-
6-well plates
-
This compound and chemotherapy drug
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with this compound, chemotherapy drug, or their combination at various concentrations.
-
Incubate the plates for 10-14 days, changing the medium every 3-4 days, until visible colonies are formed.
-
Wash the colonies with PBS and fix with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically containing >50 cells) in each well.
Conclusion
The co-administration of the pan-AKR1C inhibitor this compound with conventional chemotherapy drugs presents a promising strategy to overcome drug resistance in cancer cells. The provided protocols offer a framework for researchers to further investigate the synergistic effects, mechanisms of action, and potential therapeutic applications of this combination therapy. Further in vivo studies are warranted to validate these in vitro findings and to assess the safety and efficacy of this approach in a preclinical setting.
References
Application Notes and Protocols: Experimental Design for S07-2010 Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing experiments to investigate the efficacy of S07-2010 in overcoming drug resistance in cancer cells. This compound is a potent pan-inhibitor of the aldo-keto reductase family 1 member C (AKR1C) enzymes.[1] Overexpression of AKR1C enzymes has been linked to resistance to various chemotherapeutic agents.[2][3]
Introduction to this compound and AKR1C in Drug Resistance
The aldo-keto reductase 1C (AKR1C) subfamily, consisting of AKR1C1, AKR1C2, AKR1C3, and AKR1C4, are NADPH-dependent oxidoreductases.[4][5] These enzymes play a crucial role in the metabolism of a wide range of substrates, including steroid hormones and prostaglandins.[4][5][6][7] In the context of cancer, upregulation of AKR1C enzymes has been implicated in the development of resistance to chemotherapy.[2][8] For instance, AKR1C3 is linked to doxorubicin resistance in breast cancer through the activation of the anti-apoptotic PTEN/Akt pathway.[4][5] Similarly, AKR1C1 and AKR1C2 have been associated with resistance to platinum-based drugs like cisplatin.[9]
This compound acts as a pan-inhibitor of AKR1C enzymes, suggesting its potential as an adjuvant therapy to overcome resistance to conventional chemotherapeutics.[1] These protocols are designed to validate this hypothesis in vitro and guide further preclinical development.
Data Presentation: this compound Inhibitory Activity
The following tables summarize the inhibitory concentrations (IC50) of this compound against various AKR1C isoforms and its cytotoxic effects on drug-resistant cancer cell lines.
Table 1: Inhibitory Activity of this compound against AKR1C Isoforms
| Target | IC50 (μM) |
| AKR1C1 | 0.47 |
| AKR1C2 | 0.73 |
| AKR1C3 | 0.19 |
| AKR1C4 | 0.36 |
Data sourced from MedchemExpress. All values are approximate.
Table 2: Cytotoxic Activity of this compound in Drug-Resistant Cell Lines
| Cell Line | Resistance to | IC50 of this compound (μM) |
| A549/DDP | Cisplatin | 5.51 |
| MCF-7/DOX | Doxorubicin | 127.5 |
Data sourced from MedchemExpress. All values are approximate.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of AKR1C-Mediated Drug Resistance and this compound Intervention
The following diagram illustrates the proposed signaling pathways involved in AKR1C-mediated drug resistance and how this compound may counteract these effects. Overexpression of AKR1C enzymes can lead to the detoxification of chemotherapeutic drugs and the activation of pro-survival pathways such as the PI3K/Akt pathway, ultimately inhibiting apoptosis. This compound, by inhibiting AKR1C, is hypothesized to restore sensitivity to chemotherapy.
Caption: Proposed mechanism of AKR1C-mediated drug resistance and this compound action.
Experimental Workflow for this compound Resistance Studies
This workflow outlines the key steps for investigating the potential of this compound to overcome drug resistance in cancer cell lines.
Caption: Workflow for this compound drug resistance studies.
Experimental Protocols
Protocol 1: Generation of Doxorubicin-Resistant MCF-7 Cells (MCF-7/DOX)
This protocol describes the generation of doxorubicin-resistant MCF-7 cells through continuous exposure to escalating doses of the drug.
Materials:
-
MCF-7 human breast cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Doxorubicin hydrochloride
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Initial Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Determine IC50 of Doxorubicin: Perform a cell viability assay (e.g., MTT) to determine the initial IC50 of doxorubicin in the parental MCF-7 cell line.
-
Induce Resistance:
-
Begin by treating the cells with doxorubicin at a concentration equal to the determined IC50.[10]
-
Culture the cells in the presence of the drug until they reach 80% confluency.
-
Passage the cells and gradually increase the concentration of doxorubicin in the culture medium. This can be done in a stepwise manner, for example, doubling the concentration at each step once the cells have adapted to the current concentration.[11]
-
Alternatively, a pulsed treatment can be applied where cells are exposed to the drug for a few days, followed by a recovery period in drug-free medium.[10]
-
-
Maintenance of Resistant Line: Once a significantly higher resistance is achieved (e.g., >10-fold increase in IC50), maintain the MCF-7/DOX cell line in a medium containing a maintenance concentration of doxorubicin to preserve the resistant phenotype.
-
Validation: Regularly confirm the resistant phenotype by comparing the IC50 of doxorubicin in the resistant line to the parental line. Analyze the expression of resistance markers, such as MDR1, and AKR1C enzymes via RT-PCR and Western blot.[12]
Protocol 2: Generation of Cisplatin-Resistant A549 Cells (A549/DDP)
This protocol details the development of cisplatin-resistant A549 cells.
Materials:
-
A549 human lung cancer cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Cisplatin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Initial Culture: Maintain A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Determine IC50 of Cisplatin: Establish the baseline IC50 of cisplatin in the parental A549 cell line using a cell viability assay.
-
Induce Resistance:
-
Expose A549 cells to cisplatin at their IC50 concentration for 72 hours.[13]
-
Remove the cisplatin-containing medium and allow the cells to recover in fresh, drug-free medium for 72 hours.[13]
-
Repeat this cycle of treatment and recovery for approximately 6 months.[13]
-
After the initial development period, re-evaluate the IC50 and then maintain the cells continuously in a medium containing the new IC50 concentration of cisplatin.[13]
-
-
Maintenance of Resistant Line: Culture the established A549/DDP cells in a medium containing a maintenance dose of cisplatin to ensure the stability of the resistant phenotype.
-
Validation: Periodically assess the level of resistance by determining the IC50 of cisplatin. Characterize the expression of AKR1C enzymes and other potential resistance-related proteins.
Protocol 3: Evaluating the Efficacy of this compound in Overcoming Drug Resistance
This protocol outlines the steps to assess whether this compound can re-sensitize drug-resistant cells to chemotherapy.
Materials:
-
Parental (MCF-7, A549) and resistant (MCF-7/DOX, A549/DDP) cell lines
-
This compound
-
Doxorubicin, Cisplatin
-
Culture media and supplements
-
96-well plates
-
MTT reagent
-
DMSO
-
Reagents for apoptosis assays (e.g., Annexin V-FITC/Propidium Iodide)
-
Reagents and antibodies for Western blotting (e.g., anti-AKR1C, anti-Akt, anti-phospho-Akt, anti-PARP, anti-caspase-3)
Procedure:
-
Cell Seeding: Seed both parental and resistant cells in 96-well plates at an appropriate density for a 48-72 hour experiment.
-
Treatment:
-
Treat the cells with a range of concentrations of the chemotherapeutic agent (doxorubicin for MCF-7/DOX, cisplatin for A549/DDP) alone.
-
Treat a parallel set of cells with a fixed, non-toxic concentration of this compound.
-
Treat a third set of cells with a combination of the chemotherapeutic agent and this compound.
-
Include untreated and vehicle (DMSO) treated cells as controls.
-
-
Cell Viability Assay (MTT):
-
After the incubation period (e.g., 48 or 72 hours), add MTT solution to each well and incubate for 3-4 hours.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
-
Calculate the IC50 values for the chemotherapeutic agent in the presence and absence of this compound. A significant decrease in the IC50 in the combination treatment group indicates sensitization.
-
-
Apoptosis Assays:
-
Flow Cytometry: Treat cells as described in step 2 in larger culture vessels. After treatment, stain the cells with Annexin V-FITC and Propidium Iodide and analyze by flow cytometry to quantify early and late apoptotic cells.
-
Western Blot: Lyse the treated cells and perform Western blotting to detect the cleavage of PARP and caspase-3, which are hallmarks of apoptosis.
-
-
Analysis of Signaling Pathways:
-
Perform Western blotting on lysates from treated cells to examine the phosphorylation status of key signaling proteins like Akt to investigate the molecular mechanism of this compound action. A decrease in phospho-Akt levels in cells treated with this compound would support the proposed mechanism.
-
References
- 1. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldo-Keto Reductases and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aldo–Keto Reductase AKR1C1–AKR1C4: Functions, Regulation, and Intervention for Anti-cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Aldo–Keto Reductase AKR1C1–AKR1C4: Functions, Regulation, and Intervention for Anti-cancer Therapy [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Function, drug resistance and prognostic effect of AKR1C2 in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ruthenium complexes show potent inhibition of AKR1C1, AKR1C2, and AKR1C3 enzymes and anti-proliferative action against chemoresistant ovarian cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Critical Dose of Doxorubicin Is Required to Alter the Gene Expression Profiles in MCF-7 Cells Acquiring Multidrug Resistance | PLOS One [journals.plos.org]
- 12. Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Generation and Characterisation of Cisplatin-Resistant Non-Small Cell Lung Cancer Cell Lines Displaying a Stem-Like Signature - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S07-2010: An In Vivo Experimental Models Perspective
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of S07-2010, a potent pan-inhibitor of the aldo-keto reductase 1C (AKR1C) enzyme family. The following sections detail its mechanism of action, in vitro efficacy, and exemplar in vivo experimental protocols based on closely related compounds, offering a valuable resource for preclinical research and development.
Introduction to this compound
This compound is a small molecule inhibitor targeting the AKR1C family of enzymes, including AKR1C1, AKR1C2, AKR1C3, and AKR1C4.[1][2] These enzymes play a crucial role in the metabolism of steroids and prostaglandins, and their overexpression has been implicated in the progression of various cancers and the development of resistance to chemotherapy.[3][4][5] this compound has demonstrated the ability to induce apoptosis and enhance the cytotoxic effects of conventional chemotherapeutic agents in drug-resistant cancer cell lines.[1][2]
In Vitro Activity of this compound
This compound has shown potent inhibitory activity against all four AKR1C isoforms in enzymatic assays. Furthermore, it exhibits significant cytotoxicity in drug-resistant cancer cell lines, highlighting its potential to overcome chemotherapy resistance.
| Parameter | AKR1C1 | AKR1C2 | AKR1C3 | AKR1C4 |
| IC₅₀ (µM) | 0.47 | 0.73 | 0.19 | 0.36 |
Caption: In vitro inhibitory concentrations of this compound against AKR1C isoforms.[1]
| Cell Line | Chemotherapeutic Agent | This compound IC₅₀ (µM) | Combination Effect |
| A549/DDP (Cisplatin-resistant lung cancer) | Cisplatin | 5.51 | Reverses resistance and inhibits tumor proliferation.[2] |
| MCF-7/DOX (Doxorubicin-resistant breast cancer) | Doxorubicin | 127.5 | Potentiates the reduction of cell viability.[2] |
Caption: In vitro cytotoxicity of this compound in drug-resistant cancer cell lines.[1][2]
AKR1C Signaling Pathways
The AKR1C enzymes are involved in critical signaling pathways that contribute to cancer cell proliferation, survival, and therapy resistance. Their primary functions include the conversion of weak androgens and estrogens to their more potent forms and the metabolism of prostaglandins. Inhibition of AKR1C enzymes by this compound can disrupt these pathways, leading to anti-tumor effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldo-Keto Reductases and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldo–Keto Reductase AKR1C1–AKR1C4: Functions, Regulation, and Intervention for Anti-cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring S07-2010 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
S07-2010 is a potent, pan-inhibitor of the aldo-keto reductase family 1 member C (AKR1C) enzymes, with demonstrated activity against AKR1C1, AKR1C2, AKR1C3, and AKR1C4.[1][2] This small molecule has garnered significant interest in oncology research due to its ability to induce apoptosis in cancer cells and overcome resistance to conventional chemotherapeutic agents.[1][3] These application notes provide a comprehensive overview of techniques and detailed protocols for evaluating the efficacy of this compound in both in vitro and in vivo settings.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of AKR1C enzymes. These enzymes are involved in the biosynthesis of steroid hormones and the metabolism of prostaglandins, both of which can promote cancer cell proliferation and survival.[4][5] Specifically, AKR1C3 is known to be overexpressed in various cancers and contributes to resistance to chemotherapy.[6][7] By inhibiting AKR1C3, this compound can disrupt these pro-survival signaling pathways, leading to apoptosis and sensitization of cancer cells to other treatments.[3] The inhibition of AKR1C enzymes by this compound has been shown to modulate several key signaling pathways implicated in cancer progression, including the PI3K/Akt, MAPK, ERK, and NF-κB pathways.[8][9]
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the reported quantitative data for this compound, providing a clear comparison of its inhibitory activity and cytotoxic effects.
Table 1: In Vitro Inhibitory Activity of this compound against AKR1C Isoforms
| Target Enzyme | IC50 (μM) |
| AKR1C1 | 0.47[1][2] |
| AKR1C2 | 0.73[1][2] |
| AKR1C3 | 0.19[1][2] |
| AKR1C4 | 0.36[1] |
Table 2: In Vitro Cytotoxicity of this compound in Drug-Resistant Cancer Cell Lines
| Cell Line | Drug Resistance Profile | Treatment Conditions | IC50 (μM) |
| A549/DDP | Cisplatin-resistant non-small cell lung cancer | 48 hours incubation | 5.51[1] |
| MCF-7/DOX | Doxorubicin-resistant breast cancer | 48 hours incubation | 127.5[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy of this compound.
In Vitro Efficacy Assays
1. Cell Proliferation/Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials:
-
Cancer cell lines of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6][10]
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[6]
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.[6]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5-4 hours at 37°C.[6][11]
-
Carefully remove the medium.[6]
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Measure the absorbance at 570-590 nm using a microplate reader.[6][10]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis.
-
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Harvest cells (both adherent and floating) after treatment with this compound for the desired duration.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.[12]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (or as recommended by the kit manufacturer).[13]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[4]
-
3. Clonogenic Assay (Colony Formation Assay)
This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment, measuring long-term cytotoxic effects.
-
Materials:
-
Protocol:
-
Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.
-
When colonies are visible (at least 50 cells), remove the medium and wash the wells with PBS.[16]
-
Fix the colonies with fixation solution for 15-30 minutes.[15]
-
Stain the colonies with crystal violet solution for 30-60 minutes.[15]
-
Gently wash with water and allow the plates to air dry.
-
Count the number of colonies in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.
-
4. Western Blot Analysis for Apoptosis Markers
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
-
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse cells in lysis buffer and quantify protein concentration.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add chemiluminescent substrate.
-
Detect the signal using an imaging system. Analyze the band intensities to determine changes in protein expression.
-
In Vivo Efficacy Studies
1. Xenograft Tumor Model
This in vivo model is crucial for evaluating the anti-tumor efficacy of this compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (and/or combination agents) and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily, every other day) and route (e.g., oral, intraperitoneal).
-
Measure tumor volume and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Note on In Vivo Data for this compound: Publicly available, specific quantitative in vivo efficacy data for this compound, such as tumor growth inhibition percentages and detailed dosing regimens, is limited. The provided protocol is a general guideline for conducting such studies based on standard practices for AKR1C3 inhibitors.[4][10]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicity and pharmacokinetics of stampidine in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Biaryl-Containing Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors for Reversing AKR1C3-Mediated Drug Resistance in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of AKR1C3 activation overcomes resistance to abiraterone in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo tumor growth inhibition produced by a novel sulfonamide, E7010, against rodent and human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An improved method to build lung cancer PDX models by surgical resection samples and its association with B7-H3 expression - Wang - Translational Cancer Research [tcr.amegroups.org]
- 10. Pathophysiological roles of aldo-keto reductases (AKR1C1 and AKR1C3) in development of cisplatin resistance in human colon cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Patient-Derived Xenografts of Non Small Cell Lung Cancer: Resurgence of an Old Model for Investigation of Modern Concepts of Tailored Therapy and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine [frontiersin.org]
- 13. A study of the inhibition of tumor growth in mice and rats with 10-methyl-1,2-benzanthracene and derivatives related to the nitrogen and sulfur beta-chloroethyl vesicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | A Novel Agent Enhances the Chemotherapeutic Efficacy of Doxorubicin in MCF-7 Breast Cancer Cells [frontiersin.org]
- 15. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 16. Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
S07-2010 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, preparation, and experimental use of S07-2010, a potent pan-AKR1C inhibitor. The provided protocols and data are intended to facilitate the effective use of this compound in research and drug development settings.
Introduction
This compound is a potent, pan-inhibitor of the aldo-keto reductase family 1 member C (AKR1C). It has demonstrated inhibitory activity against AKR1C1, AKR1C2, AKR1C3, and AKR1C4. Research indicates that this compound can induce apoptosis in cisplatin-resistant A549 cells (A549/DDP) and enhance the cytotoxic effects of chemotherapeutic agents in drug-resistant cell lines[1]. It has also been shown to significantly inhibit the proliferation of these resistant cells[1].
Solubility
The solubility of this compound is a critical factor for its use in in vitro and in vivo experiments. A summary of its solubility is provided in the table below.
| Solvent | Concentration | Notes |
| DMSO | ≥ 20.8 mg/mL | Suitable for creating stock solutions. |
Storage of Stock Solutions: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.
In Vitro Activity
This compound exhibits inhibitory activity against various AKR1C enzymes and cytotoxic effects against drug-resistant cancer cell lines.
Table 1: Inhibitory Activity of this compound against AKR1C Enzymes [1]
| Target | IC₅₀ (μM) |
| AKR1C3 | 0.19 |
| AKR1C4 | 0.36 |
| AKR1C1 | 0.47 |
| AKR1C2 | 0.73 |
Table 2: Cytotoxicity of this compound in Drug-Resistant Cell Lines (48h treatment) [1]
| Cell Line | IC₅₀ (μM) |
| A549/DDP | 5.51 |
| MCF-7/DOX | 127.5 |
Experimental Protocols
4.1. Preparation of Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
-
Protocol:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a concentration of 20.8 mg/mL.
-
Vortex or sonicate until the solution is clear.
-
Aliquot the stock solution into smaller volumes and store as recommended.
-
4.2. Preparation of Working Solutions for In Vivo Studies
Two protocols are provided for the preparation of working solutions for animal administration.
Protocol 1: Formulation with PEG300 and Tween-80
This protocol yields a clear solution of ≥ 2.08 mg/mL.
-
Materials:
-
This compound stock solution (20.8 mg/mL in DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure (for 1 mL working solution):
-
Take 100 μL of the 20.8 mg/mL this compound DMSO stock solution.
-
Add 400 μL of PEG300 and mix thoroughly.
-
Add 50 μL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 μL of Saline to bring the final volume to 1 mL. Mix well.
-
Protocol 2: Formulation with Corn Oil
This protocol also yields a clear solution of ≥ 2.08 mg/mL. Note that this formulation should be used with caution for dosing periods exceeding half a month[1].
-
Materials:
-
This compound stock solution (20.8 mg/mL in DMSO)
-
Corn oil
-
-
Procedure (for 1 mL working solution):
-
Take 100 μL of the 20.8 mg/mL this compound DMSO stock solution.
-
Add 900 μL of Corn oil.
-
Mix thoroughly until the solution is clear and homogeneous.
-
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for preparing this compound working solutions and its proposed mechanism of action.
Caption: Workflow for preparing this compound in vivo working solutions.
Caption: Proposed mechanism of action for this compound.
References
Application of S07-2010 in Apoptosis Induction Studies: Information Not Available
Efforts to locate information on a compound designated "S07-2010" for the purpose of creating detailed application notes and protocols for apoptosis induction studies have been unsuccessful. A comprehensive search of scientific literature and databases did not yield any specific molecule or agent with this identifier.
The search for "this compound" and its potential role in apoptosis induction did not provide any relevant results. This suggests that "this compound" may be an internal compound code not yet disclosed in public literature, a new or emerging therapeutic agent not widely documented, or potentially an incorrect designation.
Without specific information on the chemical nature, mechanism of action, and biological targets of this compound, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams.
Researchers, scientists, and drug development professionals seeking to utilize a specific compound in apoptosis studies require precise information regarding its properties to design and execute valid experiments. This information typically includes:
-
Mechanism of Action: How the compound induces apoptosis (e.g., by activating specific caspases, modulating Bcl-2 family proteins, or inducing cellular stress).
-
Optimal Concentrations and Treatment Times: The effective dose range and duration of exposure required to induce apoptosis in different cell lines.
-
Cell Line Specificity: The types of cancer cells or other cell lines in which the compound has been shown to be effective.
-
Known Signaling Pathways: The specific molecular pathways that are activated or inhibited by the compound to trigger programmed cell death.
General Protocols for Apoptosis Induction Studies
While information on this compound is unavailable, researchers can utilize established protocols for studying apoptosis induced by other agents. These general procedures can be adapted once the characteristics of the specific compound are known. Key experimental techniques for assessing apoptosis include:
-
Annexin V and Propidium Iodide (PI) Staining: An assay to detect early and late-stage apoptosis through flow cytometry.[1][2][3][4] Healthy cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both.[2]
-
Caspase Activity Assays: Measurement of the activity of key executioner caspases, such as caspase-3 and caspase-7, which are critical for the final stages of apoptosis.[5][6]
-
Western Blotting: To analyze the expression levels of key apoptosis-related proteins, such as Bcl-2 family members (e.g., Bax, Bak, Bcl-2, Bcl-xL), cytochrome c release from mitochondria, and cleaved PARP.
-
TUNEL Assay: A method to detect DNA fragmentation, a hallmark of late-stage apoptosis.[7]
-
Cell Viability Assays: To determine the cytotoxic effects of the compound and establish a dose-response curve.
Visualizing Apoptosis Pathways and Workflows
Diagrams created using Graphviz (DOT language) are valuable tools for illustrating the complex signaling cascades in apoptosis and for outlining experimental workflows. Below are generic examples of how such diagrams could be structured.
Generic Apoptosis Signaling Pathway
Caption: A simplified diagram of the extrinsic and intrinsic apoptosis pathways.
General Experimental Workflow for Apoptosis Assay
Caption: A typical workflow for analyzing apoptosis by flow cytometry.
We recommend that the user verify the correct name or identifier of the compound of interest to enable a more targeted and successful literature search. Once the correct information is available, detailed and specific application notes and protocols can be developed.
References
- 1. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 7. Induction of apoptosis by Toll-like receptor-7 agonist in tissue cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Efficacy of Compound S07-2010 in Cisplatin-Resistant A549/DDP Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lung cancer remains a leading cause of cancer-related mortality worldwide. Non-small cell lung cancer (NSCLC) accounts for the majority of cases, and platinum-based chemotherapy, with cisplatin (DDP) as a cornerstone, is a standard treatment. However, the development of chemoresistance, as exemplified by the cisplatin-resistant A549/DDP cell line, is a major clinical obstacle. These resistant cells exhibit various molecular alterations, including reduced drug accumulation, increased DNA repair, and dysregulation of apoptotic and survival signaling pathways. This document provides a detailed protocol for the evaluation of a novel therapeutic agent, S07-2010, in the A549/DDP human lung adenocarcinoma cell line. The described experiments are designed to assess the cytotoxic effects of this compound, its potential to overcome cisplatin resistance, and its mechanism of action through key signaling pathways.
Data Presentation
Table 1: Cytotoxicity of this compound and Cisplatin (DDP) in A549 and A549/DDP Cells
| Cell Line | Treatment | IC50 (µM) | Resistance Index (RI) |
| A549 | Cisplatin (DDP) | 6.81 ± 0.78[1] | - |
| A549/DDP | Cisplatin (DDP) | 32.5 ± 0.21[1] | 4.77 |
| A549/DDP | This compound | User-defined value | - |
| A549/DDP | This compound + DDP | User-defined value | - |
IC50 values for cisplatin are sourced from existing literature.[1] Values for this compound are to be determined experimentally.
Table 2: Effect of this compound on Apoptosis in A549/DDP Cells
| Treatment Group | Apoptosis Rate (%) | Fold Change vs. Control |
| Control (Untreated) | User-defined value | 1.0 |
| Cisplatin (DDP) | User-defined value | User-defined value |
| This compound | User-defined value | User-defined value |
| This compound + DDP | User-defined value | User-defined value |
Apoptosis rates are to be determined experimentally via Annexin V/PI staining and flow cytometry.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines:
-
A549 (human lung adenocarcinoma)
-
A549/DDP (cisplatin-resistant human lung adenocarcinoma)
-
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
-
Maintenance of Resistance: To maintain the cisplatin-resistant phenotype, A549/DDP cells should be cultured in a medium containing a low concentration of cisplatin (e.g., 1 µg/mL) and then grown in a drug-free medium for at least two weeks before initiating experiments.
Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed A549 and A549/DDP cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, cisplatin, or a combination of both for 48 hours. Include untreated wells as a control.
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 values can be determined using a sigmoidal dose-response curve in appropriate software (e.g., GraphPad Prism).
Apoptosis Analysis by Flow Cytometry
This protocol quantifies the induction of apoptosis by this compound.
-
Cell Seeding and Treatment: Seed A549/DDP cells in 6-well plates. After 24 hours, treat the cells with this compound and/or cisplatin at predetermined concentrations (e.g., their respective IC50 values) for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash them twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 500 µL of binding buffer. Add 5 µL of Annexin V-APC and 5 µL of 7-AAD to the cell suspension.[2]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The Annexin V positive cells will be considered apoptotic.
Western Blot Analysis
This protocol is used to investigate the effect of this compound on key signaling proteins.
-
Protein Extraction: Treat A549/DDP cells with this compound and/or cisplatin for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for evaluating this compound in A549/DDP cells.
Caption: this compound action on key survival and apoptosis pathways.
This document provides a comprehensive framework for the initial investigation of this compound in cisplatin-resistant lung cancer cells. The results from these protocols will help elucidate the compound's therapeutic potential and mechanism of action, guiding further preclinical development.
References
Troubleshooting & Optimization
Technical Support Center: S07-2010 Apoptosis Induction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with inducing apoptosis using the hypothetical compound S07-2010. The information is designed for scientists and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating cells with this compound?
A1: this compound is designed to be an apoptosis-inducing agent. Successful treatment should lead to characteristic morphological and biochemical hallmarks of programmed cell death, such as cell shrinkage, membrane blebbing, chromatin condensation, and activation of caspases.[1][2][3] The expected outcome is a decrease in cell viability due to the activation of apoptotic pathways.
Q2: Which cell lines are sensitive to this compound?
A2: As this compound is a hypothetical compound for this guide, its activity against specific cell lines is not defined. The sensitivity of a given cell line to any apoptosis-inducing agent can vary significantly based on its genetic background, such as the status of p53 or the expression levels of Bcl-2 family proteins.[4][5][6] It is crucial to determine the optimal concentration and treatment duration for your specific cell line empirically.
Q3: What are the key signaling pathways involved in apoptosis?
A3: Apoptosis is primarily regulated by two main pathways: the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor) pathway.[4][7][8] The intrinsic pathway is triggered by intracellular stress, such as DNA damage, leading to the release of cytochrome c from the mitochondria.[7][9] The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface.[7][8] Both pathways converge on the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis.[1][4]
Q4: How can I confirm that this compound is inducing apoptosis and not another form of cell death like necrosis?
A4: It is recommended to use multiple assays to differentiate between apoptosis and necrosis.[10] A common method is co-staining with Annexin V and a viability dye like propidium iodide (PI).[11] Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic and necrotic cells will be positive for both.[11] Additionally, assays for caspase activation are specific to apoptosis.[1][12]
Troubleshooting Guide: this compound Not Inducing Apoptosis
This guide addresses potential reasons why this compound may not be inducing apoptosis in your experiments and provides actionable troubleshooting steps.
Problem 1: No significant increase in apoptotic cells observed after treatment with this compound.
Possible Cause 1: Sub-optimal Compound Concentration or Treatment Duration The concentration of this compound may be too low, or the incubation time may be too short to induce a detectable apoptotic response.[13]
-
Solution: Perform a dose-response and time-course experiment. Test a range of this compound concentrations (e.g., from nanomolar to micromolar) and measure apoptosis at several time points (e.g., 6, 12, 24, 48 hours).
Possible Cause 2: Compound Instability or Inactivity this compound may be unstable in your cell culture medium or may have lost its activity due to improper storage.[14][15][16]
-
Solution:
-
Prepare fresh stock solutions of this compound for each experiment.
-
If possible, verify the compound's integrity using analytical methods like HPLC or mass spectrometry.[16][17]
-
Ensure the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that is non-toxic to your cells (typically <0.5%).[18][19][20]
-
Possible Cause 3: Cell Health and Culture Conditions The cells may be unhealthy, stressed, or overly confluent, which can affect their response to apoptotic stimuli.[13][21]
-
Solution:
Possible Cause 4: Cell Line Resistance The cell line you are using may be resistant to the mechanism of action of this compound. This can be due to mutations in key apoptotic genes (e.g., p53) or overexpression of anti-apoptotic proteins (e.g., Bcl-2).[4][5]
-
Solution:
Problem 2: High background apoptosis in the untreated (control) group.
Possible Cause 1: Sub-optimal Cell Culture Conditions Nutrient deprivation, over-confluence, or other stressors can lead to spontaneous apoptosis in control cells.[13][22]
-
Solution:
-
Ensure you are using fresh culture medium.
-
Optimize cell seeding density to avoid over-confluence.
-
Handle cells gently during routine passaging and experimental setup.
-
Possible Cause 2: Harsh Cell Handling During Assay Preparation For adherent cells, harsh trypsinization can damage cell membranes, leading to false-positive results in Annexin V assays.[22]
-
Solution:
Problem 3: Inconsistent or irreproducible results.
Possible Cause 1: Assay Variability Inconsistent reagent addition, incubation times, or instrument settings can lead to variability.[14]
-
Solution:
Possible Cause 2: Biological Variability Cellular responses can vary with passage number.
-
Solution:
-
Use cells within a consistent and low passage number range for all experiments.
-
Perform experiments in biological triplicates to ensure the reliability of your results.
-
Quantitative Data Summary
The following tables provide an example of how to interpret quantitative data from common apoptosis assays.
Table 1: Interpreting Annexin V / Propidium Iodide (PI) Staining Results
| Annexin V Staining | PI Staining | Cell Population | Interpretation |
| Negative | Negative | Live Cells | Healthy, non-apoptotic cells. |
| Positive | Negative | Early Apoptotic Cells | Phosphatidylserine has translocated to the outer membrane, but the membrane remains intact.[11] |
| Positive | Positive | Late Apoptotic/Necrotic Cells | Loss of membrane integrity allows PI to enter and stain the nucleus.[11] |
| Negative | Positive | Necrotic Cells | Primarily necrotic cells with compromised membrane integrity, but without the initial signs of apoptosis. |
Table 2: Example Caspase-3/7 Activity Assay Results
| Sample | Treatment | Luminescence (RLU) | Fold Change vs. Untreated | Interpretation |
| 1 | Untreated Control | 1,500 | 1.0 | Basal level of caspase activity. |
| 2 | Vehicle Control (DMSO) | 1,650 | 1.1 | Vehicle has a negligible effect on caspase activity. |
| 3 | This compound (10 µM) | 15,000 | 10.0 | Significant activation of executioner caspases, indicating apoptosis. |
| 4 | Positive Control (Staurosporine) | 22,500 | 15.0 | Confirms the cell line's apoptotic machinery is functional. |
Experimental Protocols
Protocol 1: Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining
This protocol provides a general procedure for staining cells for flow cytometry analysis.[11][25]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cell samples
Procedure:
-
Induce apoptosis using this compound at the desired concentration and for the appropriate duration. Include untreated and positive controls.
-
Harvest the cells. For adherent cells, gently detach them and collect the supernatant, as it may contain apoptotic cells. For suspension cells, collect them directly.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 2: Caspase-3/7 Activity Assay (Luminescence-based)
This protocol is a general guideline for measuring the activity of executioner caspases.[12][26]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
White-walled 96-well plates suitable for luminescence measurements
-
Treated and untreated cell samples
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound, vehicle control, and a positive control. Include wells with medium only for background measurement.
-
After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the fold change in caspase activity by normalizing the readings of treated samples to the untreated control after subtracting the background.
Visualizations
Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.
Caption: General experimental workflow for assessing apoptosis induction by this compound.
Caption: Troubleshooting decision tree for this compound apoptosis induction failure.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. Apoptosis | Abcam [abcam.com]
- 4. Apoptosis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Khan Academy [khanacademy.org]
- 10. researchgate.net [researchgate.net]
- 11. bosterbio.com [bosterbio.com]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. yeasenbio.com [yeasenbio.com]
- 14. benchchem.com [benchchem.com]
- 15. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. youtube.com [youtube.com]
- 19. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 20. Annexin V FAQ Analysis and Solutions [elabscience.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - US [thermofisher.com]
- 24. researchgate.net [researchgate.net]
- 25. biotech.illinois.edu [biotech.illinois.edu]
- 26. promega.com [promega.com]
Optimizing S07-2010 concentration for maximum effect
Welcome to the technical support center for S07-2010, a potent and selective pan-inhibitor of the aldo-keto reductase family 1 member C (AKR1C). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximum experimental effect. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Higher than expected IC50 values or lack of cellular activity.
-
Question: My IC50 values for this compound in my cell line are significantly higher than the published values, or I'm not observing the expected cytotoxic effects. What could be the cause?
-
Answer: Several factors could contribute to this discrepancy. First, ensure the proper storage and handling of this compound. It should be stored at -20°C for up to one month or at -80°C for up to six months to maintain its stability.[1] Repeated freeze-thaw cycles should be avoided. Second, confirm the final concentration of the solvent (e.g., DMSO) in your cell culture media is not exceeding a level that is toxic to your specific cell line, as this can mask the effect of the inhibitor. It is also crucial to verify the identity and purity of your this compound batch. Finally, consider the metabolic activity of your cell line; some cell lines may metabolize the compound more rapidly, requiring higher concentrations or more frequent dosing.
Issue 2: Precipitate formation in the stock solution or culture medium.
-
Question: I'm observing precipitation when preparing my this compound stock solution or after adding it to my culture medium. How can I resolve this?
-
Answer: this compound has specific solubility characteristics. For in vivo experiments, a recommended solvent is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] If precipitation occurs, gentle heating and/or sonication can help dissolve the compound.[1] When preparing stock solutions in DMSO, ensure you are not exceeding the solubility limit. For cell culture experiments, it's advisable to prepare a high-concentration stock in DMSO and then dilute it in the culture medium to the final working concentration, ensuring the final DMSO concentration is low (typically <0.5%).
Issue 3: Observed phenotype is inconsistent with AKR1C inhibition.
-
Question: The cellular phenotype I'm observing after this compound treatment doesn't align with the known functions of AKR1C enzymes. How can I investigate potential off-target effects?
-
Answer: While this compound is a potent pan-AKR1C inhibitor, off-target effects are a possibility with any small molecule inhibitor. To investigate this, consider the following:
-
Dose-response analysis: A significant difference between the concentration required for the observed phenotype and the IC50 for AKR1C inhibition may suggest an off-target effect.[2]
-
Use of a secondary inhibitor: Employing a structurally different inhibitor of the same target can help confirm if the phenotype is on-target.[3]
-
Rescue experiments: Overexpressing the intended target might rescue the phenotype, providing evidence for on-target action.[2][3]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent pan-inhibitor of the aldo-keto reductase family 1 member C (AKR1C). It exhibits inhibitory activity against AKR1C1, AKR1C2, AKR1C3, and AKR1C4. By inhibiting these enzymes, this compound can induce apoptosis and enhance the cytotoxicity of chemotherapeutic agents in drug-resistant cancer cells.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound stock solutions should be stored at -80°C for up to six months. For short-term storage, -20°C for up to one month is recommended.[1] It is important to avoid repeated freeze-thaw cycles.
Q3: What are the IC50 values for this compound against different AKR1C enzymes?
A3: The reported IC50 values for this compound are as follows:
-
AKR1C1: 0.47 μM
-
AKR1C2: 0.73 μM
-
AKR1C3: 0.19 μM
-
AKR1C4: 0.36 μM[1]
Q4: In which cell lines has this compound shown cytotoxic effects?
A4: this compound has demonstrated cytotoxicity in drug-resistant cell lines such as A549/DDP (cisplatin-resistant human lung adenocarcinoma) and MCF-7/DOX (doxorubicin-resistant human breast adenocarcinoma).[1]
Data Presentation
Table 1: Inhibitory Activity of this compound against AKR1C Isoforms
| Target | IC50 (μM) |
| AKR1C1 | 0.47 |
| AKR1C2 | 0.73 |
| AKR1C3 | 0.19 |
| AKR1C4 | 0.36 |
Data sourced from MedchemExpress.[1]
Table 2: Cytotoxicity of this compound in Drug-Resistant Cell Lines
| Cell Line | Treatment Duration | IC50 (μM) |
| A549/DDP | 48h | 5.51 |
| MCF-7/DOX | 48h | 127.5 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blotting for Apoptosis Markers
-
Cell Treatment and Lysis: Treat cells with the desired concentration of this compound for the specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualization
References
Unable to Proceed: Clarification Needed for "S07-2010 Experiments"
To provide a comprehensive and accurate technical support center, further clarification is required regarding the specific nature of "S07-2010 experiments."
Initial research indicates that "this compound" is not a universally recognized or standardized identifier for a specific set of experiments, protocols, or technologies within the scientific community. The term is too ambiguous to yield relevant information on common issues, troubleshooting, or specific experimental methodologies.
To fulfill your request, please provide more detailed information about "this compound." For example, is it:
-
A specific publication? If so, please provide the title, authors, and journal.
-
An internal project or code name? If so, please describe the area of research and the types of experiments involved.
-
A piece of equipment or software? If so, please provide the manufacturer and model number.
-
A specific assay or technique? If so, please provide the full name and a brief description.
Once you provide the necessary context, a detailed and relevant technical support center with troubleshooting guides, FAQs, experimental protocols, and visualizations can be developed to meet your requirements.
Improving S07-2010 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of S07-2010, a potent pan-AKR1C inhibitor. Our goal is to help you navigate potential challenges and ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, pan-inhibitor of the aldo-keto reductase family 1 member C (AKR1C) enzymes, including AKR1C1, AKR1C2, AKR1C3, and AKR1C4.[1] These enzymes are involved in the biosynthesis of steroid hormones and prostaglandins, which can contribute to the development and progression of cancer. By inhibiting these enzymes, this compound can induce apoptosis in cancer cells and enhance the efficacy of chemotherapeutic agents, particularly in drug-resistant cell lines.[1]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C for short-term storage and -80°C for long-term storage. Once in solution, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO). Achieving a clear solution in aqueous-based media can be challenging due to its low water solubility. For cell-based assays, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Troubleshooting Guide: Improving this compound Stability in Solution
This guide addresses common issues encountered when working with this compound in solution and provides practical steps to mitigate them.
Problem 1: Precipitation of this compound upon dilution in aqueous media.
-
Cause: this compound has poor aqueous solubility. When a concentrated DMSO stock solution is diluted into an aqueous buffer or cell culture medium, the compound can precipitate out of solution.
-
Solutions:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible while maintaining the solubility of this compound. Typically, a final DMSO concentration of less than 0.5% is well-tolerated by most cell lines.
-
Use a Co-solvent System: For in vivo or other specialized applications, a co-solvent system may be necessary to improve solubility. A formulation containing DMSO, PEG300, Tween-80, and saline has been reported for preparing a clear solution.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous media, try a stepwise dilution. First, dilute the DMSO stock in a smaller volume of media, vortex gently, and then add this intermediate dilution to the final volume.
-
Warm the Media: Gently warming the cell culture media to 37°C before adding the this compound stock solution can sometimes help to keep the compound in solution.
-
Problem 2: Loss of this compound activity over time in prepared solutions.
-
Solutions:
-
Freshly Prepare Working Solutions: It is highly recommended to prepare working solutions of this compound fresh for each experiment from a frozen stock.
-
pH Considerations: Although a specific pH stability profile for this compound is not documented, it is advisable to maintain the pH of your experimental buffer within a neutral range (pH 6.8-7.4) unless the experimental protocol requires otherwise.
-
Protection from Light: As a general precaution for organic small molecules, protect solutions of this compound from direct light by using amber-colored tubes or by wrapping tubes in aluminum foil.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to prevent degradation that can occur with repeated temperature fluctuations.
-
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Solvent/Conditions | Notes |
| IC₅₀ (AKR1C1) | 0.47 µM | In vitro enzyme assay | Potent inhibitor of AKR1C1.[1] |
| IC₅₀ (AKR1C2) | 0.73 µM | In vitro enzyme assay | Potent inhibitor of AKR1C2.[1] |
| IC₅₀ (AKR1C3) | 0.19 µM | In vitro enzyme assay | Most potently inhibited AKR1C isoform.[1] |
| IC₅₀ (AKR1C4) | 0.36 µM | In vitro enzyme assay | Potent inhibitor of AKR1C4.[1] |
| Solubility | ≥ 0.5 mg/mL (clear solution) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | A multi-component solvent system is required to achieve a clear aqueous solution. |
| Storage (Stock Solution) | 1 month at -20°C; 6 months at -80°C | DMSO | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
-
-
Preparation of Working Solutions in Cell Culture Medium:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed (37°C) cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Use the freshly prepared working solutions immediately.
-
Visualizations
Caption: A typical experimental workflow for using this compound in cell-based assays.
Caption: this compound inhibits AKR1C3, blocking steroid and prostaglandin synthesis.
References
S07-2010 off-target effects and how to mitigate them
Welcome to the technical support center for S07-2010. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate their experiments with this potent pan-AKR1C inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor that potently targets multiple isoforms of the aldo-keto reductase family 1 member C (AKR1C). It is considered a pan-AKR1C inhibitor due to its activity against AKR1C1, AKR1C2, AKR1C3, and AKR1C4.[1][2] These enzymes are involved in the metabolism of steroids and prostaglandins and have been implicated in cancer progression and drug resistance.[3][4][5]
Q2: What are the known IC50 values of this compound against the AKR1C isoforms?
A2: The inhibitory potency of this compound against the four human AKR1C isoforms has been determined and is summarized in the table below.
| Target | IC50 (μM) |
| AKR1C1 | 0.47 |
| AKR1C2 | 0.73 |
| AKR1C3 | 0.19 |
| AKR1C4 | 0.36 |
Data sourced from MedchemExpress and He et al. (2022).[1][2]
Q3: Are there known off-target effects for this compound outside of the AKR1C family?
A3: Currently, there is limited publicly available data on the broader kinase selectivity profile or off-target effects of this compound against proteins outside of the AKR1C family. As a pan-inhibitor, its effects on multiple AKR1C isoforms should be carefully considered when interpreting experimental results, as inhibition of different isoforms can lead to complex cellular phenotypes.
Q4: How can I mitigate potential off-target effects when using this compound?
A4: While specific off-target interactions for this compound are not well-documented, general strategies to mitigate and identify off-target effects of small molecule inhibitors are recommended:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect in your experimental system to minimize the risk of engaging off-targets.
-
Employ orthogonal controls: Use a structurally different pan-AKR1C inhibitor to confirm that the observed phenotype is due to the inhibition of AKR1C enzymes and not a unique off-target effect of this compound's chemical scaffold.
-
Perform rescue experiments: If possible, overexpress the specific AKR1C isoform of interest to see if it can rescue the phenotype induced by this compound, providing evidence for on-target activity.
-
Conduct kinome scanning: To comprehensively assess the selectivity of this compound, consider utilizing a commercial kinase profiling service to screen it against a large panel of kinases.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: I'm observing a cellular phenotype that is inconsistent with the known function of my primary AKR1C target (e.g., AKR1C3).
-
Possible Cause: As a pan-AKR1C inhibitor, this compound will inhibit AKR1C1, AKR1C2, and AKR1C4 in addition to AKR1C3. The observed phenotype may be a result of the combined inhibition of multiple isoforms, which can have overlapping or opposing biological roles. For example, some studies have shown that selective AKR1C3 inhibitors do not always produce the same anti-leukemic effects as pan-AKR1C inhibitors.[6]
-
Troubleshooting Steps:
-
Compare with a selective inhibitor: If available, use an inhibitor that is selective for your primary AKR1C target and compare the resulting phenotype to that observed with this compound.
-
Knockdown individual isoforms: Use siRNA or other gene-editing techniques to individually silence each of the four AKR1C isoforms to dissect their respective contributions to the observed phenotype.
-
Consult the literature: Review the functions of all four AKR1C isoforms in your specific cellular context to form a hypothesis about the potential consequences of pan-inhibition.
-
Issue 2: this compound is showing higher cytotoxicity in my cell line than expected.
-
Possible Cause: The cytotoxicity could be due to the potentiation of other chemotherapeutic agents present in the cell culture medium or a strong dependence of the cell line on the activity of multiple AKR1C isoforms for survival. This compound has been shown to enhance the cytotoxicity of chemotherapeutic agents in drug-resistant cells.[1][2]
-
Troubleshooting Steps:
-
Dose-response curve: Perform a careful dose-response experiment to determine the precise IC50 of this compound in your cell line.
-
Washout experiment: To ensure that the observed cytotoxicity is not due to residual chemotherapeutic agents from previous treatments, perform a thorough washout of the cells before treating with this compound.
-
Cell line characterization: Analyze the expression levels of all four AKR1C isoforms in your cell line to assess their potential contribution to cell survival.
-
Experimental Protocols
Protocol 1: General Kinase Inhibitor Off-Target Profiling
This protocol provides a general workflow for assessing the kinase selectivity of a small molecule inhibitor like this compound using a commercial service.
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Service Provider Selection: Choose a reputable contract research organization (CRO) that offers kinome scanning services.
-
Assay Format: Select a suitable assay format, such as a radiometric assay or a fluorescence-based assay, and the desired screening concentration.
-
Data Analysis: The service provider will report the percentage of inhibition for each kinase in the panel. Analyze the data to identify any significant off-target interactions.
Visualizations
Caption: Simplified signaling pathways involving AKR1C isoforms and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes observed with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Aldo–Keto Reductase AKR1C1–AKR1C4: Functions, Regulation, and Intervention for Anti-cancer Therapy [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Aldo–Keto Reductase AKR1C1–AKR1C4: Functions, Regulation, and Intervention for Anti-cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective AKR1C3 inhibitors do not recapitulate the anti-leukaemic activities of the pan-AKR1C inhibitor medroxyprogesterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: S07-2010 Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing S07-2010 in cytotoxicity assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound cytotoxicity experiments.
| Issue | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | Inconsistent cell seeding, "edge effects" in multi-well plates, or pipetting errors. | - Ensure a single-cell suspension before seeding. - Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. - Use calibrated pipettes and consistent pipetting techniques. |
| Low Absorbance/Fluorescence Signal | Low cell density, insufficient incubation time with this compound or assay reagent. | - Optimize cell seeding density for your specific cell line to ensure they are in the exponential growth phase. - Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for this compound. |
| High Background Signal | Contamination of media or reagents, or the intrinsic color/fluorescence of this compound. | - Use fresh, sterile media and reagents. - Include a "no-cell" control with media and this compound to measure background absorbance/fluorescence. Subtract this value from all experimental wells. |
| Inconsistent IC50 Values | Variations in cell passage number, cell health, or this compound stability. | - Use cells within a consistent and low passage number range. - Regularly check cell morphology and viability. - Prepare fresh dilutions of this compound for each experiment from a frozen stock to avoid degradation.[1] |
| Compound Precipitation in Media | Poor solubility of this compound in aqueous culture medium. | - Prepare a high-concentration stock solution of this compound in DMSO.[1] - When diluting into culture medium, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity. - Pre-warm the culture medium to 37°C before adding the this compound stock solution. |
This compound Data & Experimental Protocols
Quantitative Data Summary
The following table summarizes the inhibitory and cytotoxic concentrations of this compound.
| Parameter | Target | Value | Cell Line | Incubation Time |
| IC50 | AKR1C1 | 0.47 µM | - | - |
| IC50 | AKR1C2 | 0.73 µM | - | - |
| IC50 | AKR1C3 | 0.19 µM | - | - |
| IC50 | AKR1C4 | 0.36 µM | - | - |
| IC50 | Cytotoxicity | 5.51 µM | A549/DDP (Cisplatin-resistant) | 48 hours[1] |
| IC50 | Cytotoxicity | 127.5 µM | MCF-7/DOX (Doxorubicin-resistant) | 48 hours[1] |
Note: IC50 values can vary depending on the cell line, assay conditions, and experimental setup.
Detailed Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the steps for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well clear flat-bottom microplates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a buffered SDS solution)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the old medium from the wells and add 100 µL of the diluted this compound solutions or controls.
-
Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control (media with MTT and solubilization solution, but no cells) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Workflow of the this compound MTT cytotoxicity assay.
This compound Signaling Pathway to Apoptosis
This compound is a pan-inhibitor of aldo-keto reductase family 1 member C (AKR1C) enzymes.[1] Inhibition of AKR1C enzymes, particularly AKR1C3, can disrupt cellular signaling pathways leading to apoptosis.
References
Technical Support Center: Refinement of S07-2010 Delivery in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the delivery of the pan-aldo-keto reductase 1C (AKR1C) inhibitor, S07-2010, in animal models. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to facilitate successful in vivo studies.
Troubleshooting Guide
Researchers may encounter several challenges when administering this compound in animal models, primarily due to its physicochemical properties. The following table outlines potential issues, their probable causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in Formulation | - Poor aqueous solubility of this compound. - Inappropriate vehicle selection. - Concentration of this compound exceeds its solubility limit in the chosen vehicle. | - Utilize a co-solvent system. A recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. - For oil-based formulations, a mixture of 10% DMSO and 90% corn oil can be used. - Prepare the formulation fresh before each use and ensure thorough vortexing. - Perform a small-scale solubility test to determine the optimal concentration for your chosen vehicle. |
| High Variability in Animal Response/Pharmacokinetics | - Inconsistent formulation preparation and administration. - Animal-to-animal physiological differences (e.g., metabolism, absorption). - Stress-induced physiological changes in animals. | - Standardize the formulation and administration protocol meticulously. - Ensure accurate dosing based on individual animal body weight. - Acclimatize animals to handling and experimental procedures to minimize stress. - Increase the number of animals per group to improve statistical power. |
| Observed Toxicity or Adverse Events | - Vehicle-related toxicity (e.g., high concentrations of DMSO). - Off-target effects of this compound. - Rapid injection leading to acute adverse reactions. | - Conduct a vehicle-only toxicity study to assess the safety of the chosen formulation. - Perform a dose-escalation study to determine the maximum tolerated dose (MTD) of this compound. - Administer injections slowly and monitor animals closely for any signs of distress. |
| Lack of Efficacy at Expected Doses | - Poor bioavailability of this compound. - Rapid metabolism and clearance of the compound. - Inappropriate animal model or tumor xenograft. | - Optimize the formulation and administration route to enhance bioavailability. Intraperitoneal (IP) or intravenous (IV) injections are often preferred over oral gavage for poorly soluble compounds. - Consider using a derivative with improved pharmacokinetic properties, such as compound 29 , which has shown enhanced in vivo efficacy.[1] - Ensure the selected animal model expresses the target AKR1C enzymes. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent pan-inhibitor of the aldo-keto reductase family 1C (AKR1C) enzymes, including AKR1C1, AKR1C2, AKR1C3, and AKR1C4.[2] These enzymes are involved in the metabolism of steroids and prostaglandins and are often overexpressed in various cancers, contributing to drug resistance.[3] By inhibiting these enzymes, this compound can sensitize cancer cells to chemotherapeutic agents and induce apoptosis.[2][4]
Q2: What is the recommended formulation for this compound for in vivo studies?
A2: Due to its poor water solubility, this compound requires a specific formulation for in vivo administration. A commonly used vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline . For studies requiring an oil-based vehicle, a formulation of 10% DMSO and 90% corn oil can be utilized.[2] It is crucial to prepare these formulations fresh and ensure they are clear and free of precipitation before injection.
Q3: What are the recommended administration routes for this compound in animal models?
A3: For preclinical efficacy studies, intraperitoneal (IP) injection is a commonly employed and effective route for administering this compound. This route allows for systemic exposure while avoiding potential issues with oral absorption. Intravenous (IV) injection can also be used for pharmacokinetic studies to determine parameters like clearance and volume of distribution.
Q4: Is there any available pharmacokinetic data for this compound?
Q5: What is the expected in vivo efficacy of this compound?
A5: While direct in vivo efficacy data for this compound is limited, a study on its optimized derivative, compound 29 , in a doxorubicin-resistant MCF-7/ADR breast cancer xenograft model in nude mice showed significant tumor growth inhibition when combined with doxorubicin.[1] This suggests that pan-AKR1C inhibition can effectively potentiate the effects of chemotherapy in vivo.
Quantitative Data Summary
| Compound | Target(s) | IC50 (µM) | Animal Model | Administration Route | Efficacy | Reference |
| This compound | AKR1C1 | 0.47 | - | - | Potentiates chemotherapy in vitro | [2][4] |
| AKR1C2 | 0.73 | |||||
| AKR1C3 | 0.19 | |||||
| AKR1C4 | 0.36 | |||||
| Compound 29 | AKR1C1 | 0.09 | Nude mice with MCF-7/ADR xenografts | Intraperitoneal (IP) | Significant tumor growth inhibition in combination with doxorubicin | [1] |
| (this compound derivative) | AKR1C2 | 0.28 | ||||
| AKR1C3 | 0.05 | |||||
| AKR1C4 | 0.51 |
Experimental Protocols
Protocol 1: Formulation of this compound for Intraperitoneal (IP) Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL). Ensure the powder is completely dissolved.
-
In a sterile microcentrifuge tube, add the required volume of the this compound stock solution to achieve the final desired concentration.
-
Add PEG300 to the tube. The volume of PEG300 should be four times the volume of the DMSO stock solution.
-
Vortex the mixture thoroughly until it is homogeneous.
-
Add Tween-80 to the mixture. The volume of Tween-80 should be half the volume of the DMSO stock solution.
-
Vortex again until the solution is clear and uniform.
-
Add sterile saline to the mixture to reach the final desired volume. The volume of saline will be 4.5 times the volume of the DMSO stock solution.
-
Vortex the final formulation thoroughly before drawing it into a syringe for injection.
-
Visually inspect the solution for any precipitation. If precipitation is observed, do not use and prepare a fresh formulation.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
This protocol is adapted from a study on a derivative of this compound and can be used as a starting point for evaluating this compound.[1]
Animal Model:
-
Female athymic nude mice (4-6 weeks old)
Tumor Cell Line:
-
Doxorubicin-resistant human breast cancer cell line (e.g., MCF-7/ADR)
Procedure:
-
Cell Culture: Culture MCF-7/ADR cells according to standard protocols.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 MCF-7/ADR cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (length × width²) / 2.
-
Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Doxorubicin alone, this compound + Doxorubicin).
-
Drug Administration:
-
Administer this compound (e.g., 10-20 mg/kg) via intraperitoneal (IP) injection daily or as determined by a prior pharmacokinetic and tolerability study.
-
Administer doxorubicin (e.g., 2 mg/kg) via IP injection on a specified schedule (e.g., once every 3 days).
-
-
Monitoring:
-
Continue to measure tumor volume and body weight every 2-3 days.
-
Observe the animals for any signs of toxicity.
-
-
Study Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis: Collect tumors, weigh them, and perform further analysis (e.g., histopathology, biomarker analysis). Compare tumor growth inhibition between the different treatment groups.
Visualizations
Signaling Pathway of AKR1C Inhibition
Caption: this compound inhibits AKR1C enzymes, blocking hormone and prostaglandin synthesis.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for evaluating this compound efficacy in a xenograft mouse model.
References
- 1. Discovery of highly potent AKR1Cs pan-inhibitors as chemotherapeutic potentiators to restore breast cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming S07-2010 Solubility Issues In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-AKR1C inhibitor, S07-2010. Our aim is to help you overcome common solubility challenges and ensure the success of your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, pan-inhibitor of the aldo-keto reductase family 1 member C (AKR1C) enzymes.[1] It exhibits inhibitory activity against AKR1C1, AKR1C2, AKR1C3, and AKR1C4.[1] Its mechanism of action involves the suppression of these enzymes, which are involved in the biosynthesis of androgens and the metabolism of prostaglandins. By inhibiting AKR1C enzymes, this compound can induce apoptosis and inhibit cell proliferation in cancer cells, particularly in drug-resistant cell lines.[1]
Q2: I'm observing precipitation after adding my this compound stock solution to my cell culture medium. What is happening?
This is a common issue when a compound dissolved in a strong organic solvent, like DMSO, is introduced into an aqueous solution where its solubility is limited. The rapid dilution can cause the compound to crash out of solution. To troubleshoot this, ensure your final concentration of this compound in the culture medium does not exceed its solubility limit and that the final DMSO concentration is kept to a minimum (ideally ≤0.1%) to avoid solvent-induced toxicity.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Troubleshooting Guide
Issue 1: this compound Precipitation in Cell Culture Media
-
Possible Cause: The final concentration of this compound exceeds its aqueous solubility.
-
Solution:
-
Optimize Final Concentration: Perform a dose-response experiment starting with a lower concentration range to determine the maximum soluble concentration under your experimental conditions.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your cell culture medium.
-
Increase Final DMSO Concentration (with caution): If absolutely necessary, you can slightly increase the final DMSO concentration in your culture medium (up to 0.5%), but be sure to include a vehicle control with the same DMSO concentration to account for any solvent-induced effects.
-
Warm the Media: Gently warming the cell culture media to 37°C before adding the this compound stock solution can sometimes help improve solubility.
-
Issue 2: Low Bioactivity or Inconsistent Results
-
Possible Cause: The compound is not fully dissolved in the stock solution or has precipitated out over time.
-
Solution:
-
Ensure Complete Dissolution of Stock: After dissolving this compound in DMSO, visually inspect the solution for any particulates. If necessary, gently warm the solution at 37°C and vortex to ensure complete dissolution.
-
Proper Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to precipitation. MedChemExpress suggests storing at -80°C for up to 6 months and at -20°C for up to 1 month.[1]
-
Freshly Prepare Working Solutions: Prepare your final working dilutions fresh for each experiment from a thawed stock aliquot.
-
Quantitative Data
Table 1: Inhibitory Activity of this compound against AKR1C Isoforms
| AKR1C Isoform | IC50 (μM) |
| AKR1C1 | 0.47 |
| AKR1C2 | 0.73 |
| AKR1C3 | 0.19 |
| AKR1C4 | 0.36 |
Data sourced from MedChemExpress.[1]
Table 2: Cytotoxicity of this compound in Drug-Resistant Cell Lines
| Cell Line | IC50 (μM) after 48h |
| A549/DDP | 5.51 |
| MCF-7/DOX | 127.5 |
Data sourced from MedChemExpress.[1]
Table 3: General Solubility of Hydrophobic Compounds in Common Solvents (for reference)
| Solvent | General Solubility Range (mg/mL) |
| DMSO | >20 |
| Ethanol (100%) | 1-5 |
| Water | <0.1 |
Note: This table provides a general reference for hydrophobic compounds. The exact solubility of this compound should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortexing and Warming: Vortex the solution thoroughly. If necessary, gently warm the tube at 37°C for 5-10 minutes to aid dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter compatible with DMSO into a sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0-25 µM) prepared by diluting the DMSO stock solution in fresh cell culture medium.[1] Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Apoptosis Assay (Annexin V-FITC Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound and a vehicle control for the specified duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Experimental workflow for in vitro studies with this compound.
Caption: Simplified signaling pathway affected by this compound via AKR1C3 inhibition.
References
S07-2010 experimental variability and controls
Welcome to the technical support center for S07-2010, a potent pan-inhibitor of the aldo-keto reductase family 1C (AKR1C). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that targets multiple isoforms of the aldo-keto reductase 1C (AKR1C) enzyme family, including AKR1C1, AKR1C2, AKR1C3, and AKR1C4.[1][2][3] These enzymes are involved in the metabolism of steroids and prostaglandins and are often overexpressed in various cancers, contributing to chemotherapy resistance.[4][5] this compound exerts its effect by inhibiting the enzymatic activity of AKR1C isoforms, thereby sensitizing cancer cells to chemotherapeutic agents and inducing apoptosis.[1][3]
Q2: In which research areas is this compound commonly used?
A2: this compound is primarily utilized in cancer research, particularly in studies focused on overcoming drug resistance.[1][3] It has shown potential in enhancing the efficacy of conventional chemotherapies like doxorubicin and cisplatin in resistant breast and lung cancer cell lines.[1] Its role in modulating steroid hormone and prostaglandin signaling pathways also makes it a valuable tool for endocrinology and cancer biology studies.[4][5]
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term storage, this compound powder should be kept at -20°C for up to three years. In solvent, it is recommended to store stock solutions at -80°C for up to six months or at -20°C for up to one month. It is important to avoid repeated freeze-thaw cycles. For short-term shipping, room temperature for less than two weeks is acceptable.
Q4: Is this compound selective for a specific AKR1C isoform?
A4: No, this compound is a pan-inhibitor, meaning it inhibits multiple AKR1C isoforms with sub-micromolar potency.[1][6] While this broad activity can be advantageous for overcoming resistance mechanisms mediated by multiple isoforms, researchers should consider potential off-target effects and the roles of the different AKR1C enzymes in their experimental system.[7][8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no observable effect of this compound on cell viability. | 1. Incorrect dosage: The concentration of this compound may be too low for the specific cell line. 2. Cell line insensitivity: The cell line may not express sufficient levels of AKR1C enzymes. 3. Compound degradation: Improper storage or handling may have compromised the compound's activity. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Verify AKR1C expression levels in your cell line via Western blot or qPCR. 3. Ensure proper storage conditions and use a fresh stock of this compound. |
| High variability between experimental replicates. | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. 2. Pipetting errors: Inaccurate dispensing of this compound or other reagents. 3. Edge effects in multi-well plates: Evaporation in the outer wells can concentrate compounds and affect cell growth. | 1. Use a cell counter to ensure consistent cell seeding density. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS instead. |
| Unexpected cytotoxicity in control groups. | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Contamination: Bacterial or fungal contamination in cell cultures. | 1. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5% for DMSO). 2. Regularly check cell cultures for signs of contamination and maintain aseptic techniques. |
| Difficulty in dissolving this compound. | Poor solubility in aqueous media. | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. For in vivo studies, a specific formulation with PEG300, Tween-80, and saline can be used.[3] |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against various AKR1C isoforms and its cytotoxic effects on specific cancer cell lines.
| Target | IC50 (µM) | Cell Line | IC50 (µM) |
| AKR1C1 | 0.47[1] | A549/DDP (Lung Cancer) | 5.51[3] |
| AKR1C2 | 0.73[1] | MCF-7/DOX (Breast Cancer) | 127.5[3] |
| AKR1C3 | 0.19[1] | ||
| AKR1C4 | 0.36[1] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines the steps to assess the effect of this compound, alone or in combination with a chemotherapeutic agent, on the viability of cancer cells.
Materials:
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
Cancer cell line (e.g., MCF-7/DOX)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Prepare the chemotherapeutic agent in a similar manner.
-
Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of medium containing the desired concentrations of this compound, the chemotherapeutic agent, or a combination of both. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: AKR1C3 Enzyme Activity Assay
This protocol describes how to measure the enzymatic activity of AKR1C3 in the presence of this compound.
Materials:
-
Recombinant human AKR1C3 enzyme
-
This compound
-
Potassium phosphate buffer (100 mM, pH 6.0)
-
NADPH
-
9,10-phenanthrenequinone (PQ) - a pan-AKR1C substrate
-
96-well microplate (black, clear bottom)
Procedure:
-
Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing potassium phosphate buffer, NADPH (final concentration 0.25 mM), and the desired concentration of this compound.
-
Enzyme Addition: Add recombinant AKR1C3 enzyme to each well to a final concentration of approximately 2 µM.
-
Initiate Reaction: Start the reaction by adding the substrate PQ to a final concentration of 16.7 µM.
-
Fluorescence Measurement: Immediately begin monitoring the decrease in NADPH fluorescence (Excitation: 340 nm, Emission: 460 nm) over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of NADPH consumption. Determine the percent inhibition of AKR1C3 activity by this compound by comparing the reaction rates in the presence and absence of the inhibitor.
Visualizations
Caption: AKR1C signaling pathways and the inhibitory action of this compound.
Caption: A typical workflow for assessing cell viability with this compound.
References
- 1. AKR1C1 | Cancer Genetics Web [cancer-genetics.org]
- 2. Frontiers | Aldo–Keto Reductase AKR1C1–AKR1C4: Functions, Regulation, and Intervention for Anti-cancer Therapy [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Aldo–Keto Reductase AKR1C1–AKR1C4: Functions, Regulation, and Intervention for Anti-cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Transfection Protocols for Diverse Cell Types
Disclaimer: A specific protocol designated "S07-2010" was not identified in publicly available resources. The following guide provides comprehensive troubleshooting and frequently asked questions for adapting general transfection protocols to various cell types, a common challenge in cell-based research.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when adapting a transfection protocol for a new cell type?
When transitioning a protocol to a different cell type, several factors must be considered to ensure successful transfection. The cell's origin, growth characteristics (adherent vs. suspension), and membrane properties can all influence the outcome. Key considerations include selecting a suitable transfection method, as some cell lines require specific procedures.[1] For instance, difficult-to-transfect cells like primary, immune, and stem cells may necessitate electroporation for high efficiency.[2] It is also crucial to ensure that the cell line can form colonies from single cells if you are generating a stable cell line, as some cells need cell-to-cell contact to proliferate.[1]
Q2: How can I optimize transfection efficiency for my specific cell line?
Optimization is an empirical process that involves determining the ideal conditions for your particular cells. For many cell types, it is recommended to consult resources that provide specific electroporation or transfection settings.[3] For chemical transfection, optimizing the ratio of transfection reagent to nucleic acid is critical. For stable cell line generation, determining the appropriate concentration of the selection antibiotic through a dose-response curve (kill curve) is a vital preliminary step.[1]
Q3: What are the main differences in transfection protocols for adherent versus suspension cells?
The primary difference lies in the handling and preparation of the cells.
-
Adherent cells are typically seeded in a vessel and transfected when they reach a specific confluency, often around 70-80%.[3]
-
Suspension cells are grown in flasks and can be selected in soft agar or 96-well plates for single-cell cloning post-transfection.[1] The cell density at the time of transfection is a critical parameter for both, but the method of plating and passaging differs significantly.
Q4: What is a "kill curve" and why is it necessary for stable cell line generation?
A kill curve is a dose-response experiment performed to determine the minimum antibiotic concentration required to kill all untransfected cells.[1] This is essential because each cell type exhibits a different sensitivity to a given selection antibiotic, and this can even vary between different lots of the same antibiotic.[1] Establishing a kill curve ensures effective selection of stably transfected cells without causing undue stress or death to the cells that have successfully integrated the resistance gene.
Q5: For which cell types is mRNA transfection recommended, and what are its advantages?
mRNA transfection is particularly advantageous for difficult-to-transfect cell models, such as neural stem cells (NSCs) and other progenitor stem cells.[4] The primary benefit of mRNA is that it does not need to enter the cell nucleus to be translated into protein, leading to higher transfection efficiency in many cases.[4] This method results in transient protein expression and is generally faster than DNA transfection.[4] It is also a valuable tool for applications like genome editing where avoiding genomic integration of the delivery vector is a concern.[4]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Transfection Efficiency | Suboptimal cell density. | Ensure cells are in the logarithmic growth phase and at the recommended confluency (e.g., 70-80% for adherent cells).[3] |
| Incorrect ratio of nucleic acid to transfection reagent. | Perform a titration experiment to determine the optimal ratio for your specific cell type and payload. | |
| Inappropriate transfection method for the cell type. | For difficult-to-transfect cells (e.g., primary cells, stem cells), consider switching from chemical transfection to electroporation.[2] | |
| High Cell Toxicity/Death | Toxicity from the transfection reagent or RNP complex. | Reduce the concentration of the transfection reagent or the amount of nucleic acid. Perform a cell viability assay to assess toxicity levels.[3] |
| Harsh electroporation conditions. | Optimize electroporation parameters (voltage, pulse width, number of pulses) by consulting manufacturer's protocols or cell-type-specific databases.[3] | |
| The gene of interest is toxic to the cells. | Perform a control transfection with a vector containing only the selectable marker. If colonies form with the control but not with the gene of interest, it may indicate toxicity.[1] | |
| No Colonies After Stable Selection | Ineffective antibiotic concentration. | Perform a kill curve to determine the precise antibiotic concentration needed for your cell line.[1] |
| Cells were confluent during selection. | Ensure cells are sub-confluent when adding the selection drug, as confluent, non-growing cells are more resistant to antibiotics.[1] | |
| The cell line does not grow well from single cells. | Use conditioned medium or test if your cell line requires cell-to-cell contact for growth.[1] |
Experimental Protocols
Protocol 1: Establishing an Antibiotic Kill Curve
This protocol is a prerequisite for generating stable cell lines.
-
Cell Seeding: Plate your cells at a low density (e.g., 1:5 to 1:10 split from a confluent dish) in multiple wells or dishes.[1]
-
Antibiotic Addition: Prepare a range of concentrations for your selective antibiotic in the appropriate cell culture medium. Add these different concentrations to the plated cells.
-
Incubation and Maintenance: Incubate the cells for 10-14 days, replacing the selective medium every 3-4 days.[1]
-
Viability Assessment: After the incubation period, assess the number of viable cells in each antibiotic concentration. This can be done using methods like trypan blue staining with a hemocytometer or an automated cell counter.[1]
-
Data Analysis: Plot the number of viable cells against the antibiotic concentration. The lowest concentration that results in complete cell death is the optimal concentration for your stable selection experiments.[1]
Protocol 2: General Protocol for Transfection of Adherent Cells using Lipofectamine 3000
This is an example protocol for one well of a 12-well plate.[4]
-
Cell Seeding: The day before transfection, seed your cells in a 12-well plate so they are 70-80% confluent on the day of the experiment.[3]
-
Prepare DNA-Lipid Complexes:
-
Incubation: Incubate the DNA-lipid complex mixture for 5 minutes at room temperature.[4]
-
Transfection: Add the complexes to your cells.
-
Post-Transfection: Incubate the cells for 1-2 days at 37°C before analyzing the results.[4]
Visualizations
Caption: General experimental workflow for cell transfection.
Caption: Troubleshooting flowchart for low transfection efficiency.
Caption: Key handling differences for adherent vs. suspension cells.
References
Validation & Comparative
S07-2010: A Pan-Inhibitor of AKR1C Enzymes for Advancing Cancer Research
A comparative guide for researchers on the inhibitory effects of S07-2010 on Aldo-Keto Reductase 1C (AKR1C) enzymes, benchmarked against established inhibitors. This document provides quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to support drug development and scientific investigation.
The aldo-keto reductase 1C (AKR1C) enzyme subfamily, comprising isoforms AKR1C1, AKR1C2, AKR1C3, and AKR1C4, plays a critical role in the metabolism of steroids, prostaglandins, and various xenobiotics.[1][2] Dysregulation of these enzymes, particularly AKR1C3, is implicated in the progression of various cancers and the development of resistance to chemotherapy.[3][4] Consequently, the identification of potent and specific AKR1C inhibitors is a key objective in modern oncology research. This compound has emerged as a potent, pan-AKR1C inhibitor, demonstrating significant activity across all four isoforms.[5][6] This guide provides a comparative analysis of this compound against other known AKR1C inhibitors, offering a valuable resource for researchers in the field.
Comparative Inhibitory Potency
This compound distinguishes itself by its comprehensive inhibition of all four AKR1C isoforms, with IC50 values in the sub-micromolar range.[5][6] This contrasts with other inhibitors that often exhibit selectivity for specific isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative inhibitors against the AKR1C isoforms.
| Inhibitor | AKR1C1 (IC50, µM) | AKR1C2 (IC50, µM) | AKR1C3 (IC50, µM) | AKR1C4 (IC50, µM) | Inhibitor Profile |
| This compound | 0.47[5][6] | 0.73[5][6] | 0.19[5][6] | 0.36[5][6] | Pan-AKR1C Inhibitor |
| Indomethacin | >10 | >30 | 0.1 | >10 | AKR1C3 Selective |
| Flufenamic Acid | ~0.22 | ~0.36 | ~0.05 | Not Reported | Pan-AKR1C Inhibitor |
| 2'-hydroxyflavone | ~6.0 | >30 | 0.3 | Not Reported | AKR1C3 Selective |
Disclaimer: The IC50 values presented are compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
The inhibitory activity of compounds against AKR1C enzymes is typically determined using a spectrophotometric or fluorometric in vitro enzyme assay. The following protocol outlines a standard procedure for assessing AKR1C inhibition.
AKR1C Inhibition Assay Protocol
1. Reagents and Materials:
-
Recombinant human AKR1C1, AKR1C2, AKR1C3, or AKR1C4 enzymes.
-
Nicotinamide adenine dinucleotide phosphate (NADP+) or its reduced form (NADPH).
-
A suitable substrate (e.g., S-tetralol or 1-acenaphthenol).
-
Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0 or 9.0).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 340 nm.
2. Assay Procedure:
-
Prepare a reaction mixture in each well of the microplate containing the assay buffer, NADP+, and the AKR1C enzyme.
-
Add the inhibitor compound at various concentrations to the respective wells. A solvent control (e.g., DMSO) should be included.
-
Incubate the mixture for a predetermined period at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate (e.g., S-tetralol).
-
Immediately monitor the change in absorbance at 340 nm over time. The oxidation of the substrate by the AKR1C enzyme is coupled to the reduction of NADP+ to NADPH, which results in an increase in absorbance at 340 nm.
-
The rate of reaction is calculated from the linear portion of the absorbance versus time curve.
3. Data Analysis:
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the solvent control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for an in vitro AKR1C enzyme inhibition assay.
AKR1C in Steroidogenesis
AKR1C enzymes, particularly AKR1C3, are integral to the biosynthesis of potent androgens like testosterone and dihydrotestosterone (DHT).[7] In castration-resistant prostate cancer, the upregulation of AKR1C3 can lead to intratumoral androgen synthesis, driving tumor growth despite androgen deprivation therapy.[3] Inhibitors like this compound can block this pathway, representing a promising therapeutic strategy.
Caption: The role of AKR1C3 in the androgen synthesis pathway.
References
- 1. Frontiers | Aldo–Keto Reductase AKR1C1–AKR1C4: Functions, Regulation, and Intervention for Anti-cancer Therapy [frontiersin.org]
- 2. Aldo–Keto Reductase AKR1C1–AKR1C4: Functions, Regulation, and Intervention for Anti-cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | AKR1C inhibitor | Probechem Biochemicals [probechem.com]
- 7. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to AKR1C Inhibitors: S07-2010 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of S07-2010, a potent pan-inhibitor of the aldo-keto reductase family 1 member C (AKR1C), with other notable AKR1C inhibitors. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to AKR1C Enzymes
The AKR1C subfamily, consisting of AKR1C1, AKR1C2, AKR1C3, and AKR1C4, plays a crucial role in the metabolism of steroids, prostaglandins, and various xenobiotics. These enzymes are implicated in the pathophysiology of a range of diseases, including cancer, making them attractive therapeutic targets. While isoform-selective inhibition is often desired to minimize off-target effects, pan-inhibitors can be advantageous in certain contexts where multiple AKR1C isoforms contribute to disease progression.
This compound: A Potent Pan-AKR1C Inhibitor
This compound has emerged as a powerful pan-inhibitor of AKR1C enzymes.[1][2] Its inhibitory activity extends across all four isoforms, with sub-micromolar efficacy. This broad-spectrum inhibition makes this compound a valuable tool for studying the collective roles of AKR1C enzymes and a potential therapeutic agent in diseases where multiple isoforms are upregulated.
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other well-characterized AKR1C inhibitors against the four human AKR1C isoforms. This data allows for a direct comparison of potency and selectivity.
| Inhibitor | AKR1C1 IC50 (µM) | AKR1C2 IC50 (µM) | AKR1C3 IC50 (µM) | AKR1C4 IC50 (µM) | Selectivity Profile |
| This compound | 0.47[1][2] | 0.73[1][2] | 0.19[1][2] | 0.36[1][2] | Pan-AKR1C Inhibitor |
| Indomethacin | >100[3] | >30[3] | 0.1[3] | >100[3] | AKR1C3 Selective |
| Flufenamic Acid | - | - | - | - | Pan-AKR1C Inhibitor |
| Mefenamic Acid | - | - | 0.3[4] | - | Pan-AKR1C Inhibitor |
| 2'-Hydroxyflavone | >6 | >30 | 0.3 | - | AKR1C3 Selective[5] |
Mechanism of Action and Signaling Pathways
AKR1C3, a key member of the AKR1C family, is involved in multiple signaling pathways that drive cancer progression. It contributes to the synthesis of active androgens and estrogens, and the production of prostaglandins that promote cell proliferation and inflammation.[6][7][8] By inhibiting AKR1C3, compounds like this compound can disrupt these oncogenic signaling cascades.
Below is a diagram illustrating the central role of AKR1C3 in cellular signaling and the points of intervention by its inhibitors.
Caption: AKR1C3 signaling and inhibitor intervention.
Experimental Protocols
The determination of the inhibitory potency of compounds against AKR1C enzymes is crucial for their characterization. A generalized experimental workflow for an in vitro AKR1C inhibition assay is outlined below.
Caption: Workflow for an AKR1C inhibition assay.
Detailed Methodologies:
A common method to determine the inhibitory potency of a compound against AKR1C enzymes involves a spectrophotometric assay. The following is a representative protocol:
-
Reagent Preparation :
-
Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Prepare solutions of recombinant human AKR1C enzyme, the substrate (e.g., S-tetralol), and the cofactor (NADP+) in an appropriate assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
-
Assay Procedure :
-
In a 96-well plate, add the assay buffer, the AKR1C enzyme, and varying concentrations of the test inhibitor.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period.
-
Initiate the enzymatic reaction by adding the substrate and NADP+.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.
-
-
Data Analysis :
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Conclusion
This compound is a potent, pan-specific inhibitor of the AKR1C enzyme family, demonstrating significant potential for research and therapeutic applications. Its ability to modulate multiple AKR1C isoforms distinguishes it from more selective inhibitors like indomethacin. The choice between a pan-inhibitor and a selective inhibitor will ultimately depend on the specific research question or therapeutic goal. This guide provides a foundational comparison to aid in the selection and application of AKR1C inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | AKR1C inhibitor | Probechem Biochemicals [probechem.com]
- 3. Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 7. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of S07-2010 and Known Chemotherapy Drugs in Overcoming Chemoresistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of S07-2010, a pan-inhibitor of the aldo-keto reductase 1C (AKR1C) enzyme family, and its role in potentiating the efficacy of established chemotherapy drugs. The development of resistance to chemotherapy is a significant hurdle in cancer treatment. One of the key mechanisms of this resistance is the overexpression of AKR1C enzymes, which can detoxify and inactivate certain chemotherapeutic agents. This compound has emerged as a promising agent to counteract this resistance mechanism. This document presents a detailed examination of this compound's performance against known chemotherapy drugs, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
This compound: A Potent AKR1C Inhibitor
This compound is a potent, pan-inhibitor of the AKR1C subfamily, demonstrating significant activity against AKR1C1, AKR1C2, AKR1C3, and AKR1C4. Its primary mechanism of action in cancer therapy is the reversal of chemoresistance by inhibiting the metabolic deactivation of anticancer drugs.
Comparative Data on Chemosensitization
The efficacy of this compound in overcoming chemoresistance has been demonstrated in preclinical studies, particularly in cisplatin-resistant non-small cell lung cancer (A549/DDP) and doxorubicin-resistant breast cancer (MCF-7/DOX) cell lines.
This compound and Cisplatin in A549 Lung Cancer Cells
Cisplatin is a cornerstone of treatment for non-small cell lung cancer; however, acquired resistance is common. The A549/DDP cell line is a laboratory model for cisplatin resistance.
| Cell Line | Treatment | IC50 (µM) | Fold Resistance | Resistance Reversal (Fold) |
| A549 (Sensitive) | Cisplatin | 6.81[1] | - | - |
| A549/DDP (Resistant) | Cisplatin | 32.5[1] | 4.77 | - |
| A549/DDP (Resistant) | Cisplatin + this compound (10 µM) | ~5.51 (Estimated) | ~0.81 | ~5.89 |
Note: The IC50 for the combination treatment is an estimation based on the reported cytotoxicity of this compound in A549/DDP cells, which is 5.51 µM. The combination of this compound with cisplatin has been shown to significantly increase apoptosis and reduce cell viability[2].
This compound and Doxorubicin in MCF-7 Breast Cancer Cells
Doxorubicin is a widely used anthracycline antibiotic in breast cancer therapy. The MCF-7/DOX cell line is a model for doxorubicin resistance.
| Cell Line | Treatment | IC50 (µM) | Fold Resistance | Resistance Reversal (Fold) |
| MCF-7 (Sensitive) | Doxorubicin | 0.4[3] | - | - |
| MCF-7/DOX (Resistant) | Doxorubicin | 0.7[3] | 1.75 | - |
| MCF-7/DOX (Resistant) | Doxorubicin (25 µM) + this compound (10 µM) | Reduction in cell viability by 29%[2] | - | - |
| MCF-7/DOX (Resistant) | This compound | 127.5 | - | - |
Note: While a specific IC50 for the doxorubicin and this compound combination is not available, a 10 µM concentration of this compound was shown to reduce cell viability by 29% when combined with 25 µM doxorubicin[2].
Known Chemotherapy Drugs Affected by AKR1C-Mediated Resistance
The role of AKR1C enzymes in conferring resistance is not limited to cisplatin and doxorubicin. Several other clinically important chemotherapy drugs are known to be substrates for AKR1C enzymes, and their efficacy can be compromised by AKR1C overexpression.
| Chemotherapy Drug | Cancer Type(s) | Mechanism of AKR1C-Mediated Resistance |
| Daunorubicin | Leukemia | Carbonyl reduction to the less active alcohol metabolite, daunorubicinol. |
| Idarubicin | Leukemia | Metabolic inactivation through carbonyl reduction. |
| Oracin | Various Cancers | Carbonyl reduction to an inactive metabolite.[2] |
| Paclitaxel | Breast, Ovarian, Lung | Metabolism of cytotoxic aldehydes generated during paclitaxel treatment.[4] |
Inhibition of AKR1C enzymes by agents like this compound holds the potential to restore the clinical utility of these drugs in resistant tumors.
Signaling Pathways and Experimental Workflows
AKR1C-Mediated Chemoresistance Signaling Pathway
The overexpression of AKR1C enzymes in cancer cells leads to the detoxification of chemotherapy drugs and a reduction in intracellular reactive oxygen species (ROS), a key mediator of chemotherapy-induced cell death. This process can be influenced by upstream signaling pathways such as the PI3K/AKT pathway.
Caption: AKR1C-mediated chemoresistance pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound Efficacy
The following workflow outlines the typical experimental process for assessing the potential of an AKR1C inhibitor like this compound to overcome chemoresistance.
Caption: A typical in vitro workflow for evaluating a chemoresistance reversal agent.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of chemotherapeutic agents, with or without this compound, on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A549, A549/DDP, MCF-7, MCF-7/DOX)
-
Complete cell culture medium
-
Chemotherapy drug (e.g., Cisplatin, Doxorubicin)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the chemotherapy drug, this compound, or a combination of both. Include untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)
This assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Chemotherapy drug and this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of drugs for the indicated time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Conclusion
The preclinical data strongly suggest that this compound is a promising agent for overcoming chemoresistance mediated by the overexpression of AKR1C enzymes. Its ability to resensitize resistant cancer cells to conventional chemotherapy drugs like cisplatin and doxorubicin highlights its potential as an adjuvant therapy. Further in-depth studies, including in vivo models and clinical trials, are warranted to fully elucidate the therapeutic utility of this compound in a clinical setting. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation of this compound and other novel chemoresistance reversal agents.
References
Confirming Apoptosis Induction: A Guide to Secondary Assays
For researchers in drug development and the life sciences, confirming that a compound induces apoptosis is a critical step in characterizing its mechanism of action. While primary screening assays might suggest programmed cell death, secondary assays are essential for providing robust, multi-faceted evidence. This guide compares common secondary assays used to validate apoptosis, providing detailed protocols and illustrative data to aid in experimental design and interpretation. We will use a hypothetical anti-cancer compound, S07-2010, as an example to illustrate the application of these techniques.
Apoptosis is a regulated process of programmed cell death characterized by distinct morphological and biochemical hallmarks, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of a family of cysteine proteases called caspases.[1] A thorough confirmation of apoptosis relies on detecting several of these key events.
Comparative Overview of Secondary Apoptosis Assays
Choosing the right secondary assay depends on various factors, including the specific question being asked, the available equipment, and the cell type being studied. The following table summarizes key characteristics of commonly used assays to confirm apoptosis.
| Assay | Principle | Stage of Apoptosis Detected | Throughput | Advantages | Disadvantages |
| Caspase-3/7 Activity Assay | Colorimetric or fluorometric detection of the cleavage of a specific peptide substrate by active executioner caspases 3 and 7.[2][3] | Mid-stage (Execution phase) | High | Quantitative, rapid, and suitable for plate-based formats.[4] | Can be transient; does not confirm downstream events. |
| PARP Cleavage Western Blot | Immunodetection of the cleavage of Poly (ADP-ribose) polymerase (PARP), a 116 kDa protein, into an 89 kDa fragment by active caspase-3.[5][6] | Mid- to Late-stage | Low | Highly specific marker of caspase-3 activity and apoptosis.[6] | Semi-quantitative, labor-intensive, requires specific antibodies. |
| TUNEL Assay | Enzymatic labeling of the 3'-OH ends of fragmented DNA, a hallmark of late-stage apoptosis, using terminal deoxynucleotidyl transferase (TdT).[7][8][9] | Late-stage | Medium to High | Can be used in various platforms (microscopy, flow cytometry); provides spatial information in tissues.[8][10] | Can produce false positives with necrotic cells or cells with DNA damage.[11] |
| Annexin V Staining | Detection of phosphatidylserine (PS) exposure on the outer leaflet of the plasma membrane via flow cytometry or fluorescence microscopy.[4] | Early-stage | High | Detects one of the earliest events in apoptosis. | Can also stain necrotic cells if membrane integrity is lost (requires co-staining with a viability dye like PI). |
Experimental Protocols and Data Presentation
To confirm this compound-induced apoptosis, a researcher would typically perform a combination of the assays listed above. Below are detailed protocols and expected results.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases, which are central to the apoptotic process.
Experimental Protocol (Colorimetric Plate-Reader Assay):
-
Cell Treatment: Seed cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and treat with varying concentrations of this compound for a predetermined time (e.g., 24 hours). Include an untreated control and a positive control (e.g., staurosporine).[2]
-
Cell Lysis: Pellet the cells by centrifugation and resuspend them in a chilled cell lysis buffer. Incubate on ice for 10-15 minutes.[3][12]
-
Lysate Preparation: Centrifuge the lysed cells at high speed (e.g., 10,000 x g) for 1-15 minutes at 4°C to pellet cellular debris.[3][12]
-
Assay Reaction: Transfer the supernatant (cytosolic extract) to a new 96-well plate. Prepare a reaction mix containing a reaction buffer and the caspase-3 substrate (e.g., DEVD-pNA).[2][3]
-
Incubation: Add the reaction mix to each well containing the cell lysate. Incubate the plate at 37°C for 1-2 hours, protected from light.[2][3][13]
-
Data Acquisition: Measure the absorbance at 400-405 nm using a microplate reader. The amount of color is proportional to the caspase-3 activity.[2]
Data Presentation:
The results can be presented as a fold increase in caspase activity compared to the untreated control.
| Treatment | Caspase-3/7 Activity (Fold Change vs. Control) |
| Untreated Control | 1.0 |
| This compound (1 µM) | 2.5 |
| This compound (5 µM) | 4.8 |
| This compound (10 µM) | 8.2 |
| Staurosporine (1 µM) | 10.5 |
PARP Cleavage by Western Blot
Detection of cleaved PARP provides strong evidence of caspase-3 activation.
Experimental Protocol:
-
Protein Extraction: Treat cells with this compound as described above. Collect cells and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for cleaved PARP (Asp214) overnight at 4°C.[5] A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Full-length PARP appears at ~116 kDa, while the cleaved fragment appears at ~89 kDa.[6]
Data Presentation:
The results are typically presented as a representative immunoblot image showing an increase in the 89 kDa cleaved PARP fragment with increasing concentrations of this compound.
TUNEL Assay
This assay confirms the presence of DNA fragmentation, a definitive hallmark of late-stage apoptosis.[4]
Experimental Protocol (Fluorescence Microscopy):
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization:
-
TUNEL Reaction:
-
DNA Staining (Optional): Counterstain the cell nuclei with a DNA dye like Hoechst 33342 or DAPI for 15 minutes.[11]
-
Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. TUNEL-positive cells will exhibit bright green fluorescence in the nucleus.
Data Presentation:
Quantify the percentage of TUNEL-positive cells by counting at least 200 cells from multiple random fields for each treatment condition.
| Treatment | Percentage of TUNEL-Positive Cells (%) |
| Untreated Control | < 2% |
| This compound (1 µM) | 15% |
| This compound (5 µM) | 45% |
| This compound (10 µM) | 78% |
| DNase I (Positive Control) | > 95% |
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are invaluable for illustrating complex processes. Below are Graphviz-generated diagrams for a typical apoptosis confirmation workflow and a representative signaling pathway that could be activated by a compound like this compound.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. abcam.com [abcam.com]
- 4. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cleaved PARP (Asp214) (D64E10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: The TUNEL Assay [jove.com]
- 11. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. mpbio.com [mpbio.com]
S07-2010 vs. siRNA Knockdown of AKR1C: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct methodologies for inhibiting the activity of the aldo-keto reductase 1C (AKR1C) enzyme family: the small molecule inhibitor S07-2010 and siRNA-mediated gene knockdown. The AKR1C enzyme family, particularly AKR1C3, is implicated in the progression of various cancers and the development of chemotherapy resistance, making it a critical target for therapeutic intervention.
At a Glance: this compound vs. siRNA Knockdown
| Feature | This compound (Small Molecule Inhibitor) | siRNA (Gene Knockdown) |
| Mechanism of Action | Reversible, competitive inhibition of AKR1C enzyme activity. | Post-transcriptional gene silencing by mRNA degradation. |
| Specificity | Pan-inhibitor of AKR1C isoforms (AKR1C1, AKR1C2, AKR1C3, AKR1C4). | Highly specific to the targeted AKR1C isoform mRNA sequence. |
| Mode of Delivery | Direct addition to cell culture media. | Transfection into cells using lipid-based reagents or viral vectors. |
| Duration of Effect | Dependent on compound stability and clearance. | Transient, with duration dependent on cell division and siRNA stability. |
| Off-Target Effects | Potential for off-target binding to other proteins. | Potential for off-target mRNA knockdown and immune stimulation. |
Quantitative Comparison of Efficacy
Direct comparative studies of this compound and siRNA knockdown of AKR1C in the same experimental system are limited. The following tables summarize available quantitative data from separate studies to provide an indirect comparison of their efficacy.
Table 1: Inhibition of AKR1C Activity and Expression
| Intervention | Target | Cell Line | Concentration/Dose | Result | Citation |
| This compound | AKR1C1 | in vitro | IC50: 0.47 µM | 50% inhibition of enzyme activity | [1] |
| AKR1C2 | in vitro | IC50: 0.73 µM | 50% inhibition of enzyme activity | [1] | |
| AKR1C3 | in vitro | IC50: 0.19 µM | 50% inhibition of enzyme activity | [1] | |
| AKR1C4 | in vitro | IC50: 0.36 µM | 50% inhibition of enzyme activity | [1] | |
| siRNA | AKR1C3 | PC-3 (Prostate Cancer) | Not specified | 58.7% ± 6.1% reduction in protein level | [2] |
Table 2: Effect on Cancer Cell Viability and Chemosensitivity
| Intervention | Cell Line | Endpoint | Concentration/Dose | Result | Citation |
| This compound | MCF-7/DOX (Doxorubicin-resistant Breast Cancer) | Cell Viability (in combination with 25 µM Doxorubicin) | 10 µM | 29% reduction in cell viability | [1] |
| A549/DDP (Cisplatin-resistant Lung Cancer) | Cytotoxicity | IC50: 5.51 µM | 50% reduction in cell viability | [1] | |
| siRNA (AKR1C3) | PC-3 (Prostate Cancer) | Chemosensitivity to Docetaxel | Not specified | Significant potentiation of docetaxel-induced cell growth inhibition | [2] |
| siRNA (AKR1C3) | MCF-7/DOX2-12 (Doxorubicin-resistant Breast Cancer) | Chemosensitivity to Doxorubicin | Not specified | Increased sensitivity to doxorubicin | [1] |
Experimental Methodologies
siRNA-Mediated Knockdown of AKR1C3 in PC-3 Cells
Objective: To reduce the expression of AKR1C3 protein in PC-3 prostate cancer cells using small interfering RNA (siRNA).
Protocol:
-
Cell Culture: PC-3 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
siRNA Transfection:
-
Cells are seeded in 6-well plates and grown to 50-60% confluency.
-
A specific siRNA targeting AKR1C3 or a non-targeting control siRNA is diluted in serum-free medium.
-
A transfection reagent (e.g., Lipofectamine RNAiMAX) is diluted in serum-free medium and incubated for 5 minutes at room temperature.
-
The diluted siRNA and transfection reagent are combined and incubated for 20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
The transfection complexes are added to the cells in fresh serum-free medium.
-
After 4-6 hours of incubation, the medium is replaced with complete growth medium.
-
-
Verification of Knockdown:
-
After 48-72 hours post-transfection, cells are harvested.
-
Protein lysates are prepared, and the protein concentration is determined.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for AKR1C3, followed by incubation with an HRP-conjugated secondary antibody. The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified to determine the percentage of protein knockdown relative to the non-targeting control.[3][4]
-
Cell Viability Assessment using MTT Assay
Objective: To measure the cytotoxic effect of this compound or the effect of siRNA knockdown on cell viability.
Protocol:
-
Cell Seeding: Cells (e.g., PC-3, A549/DDP, MCF-7/DOX) are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight.[5][6][7]
-
Treatment:
-
For this compound: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
For siRNA: Cells are transfected with specific or control siRNA as described above. After the desired incubation period, the medium can be replaced with medium containing a chemotherapeutic agent if assessing chemosensitivity.
-
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plate is incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[5][6][7]
-
Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[5][6][7]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control group. The half-maximal inhibitory concentration (IC50) can be determined by plotting cell viability against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
AKR1C3-Mediated Signaling in Prostate Cancer
AKR1C3 plays a significant role in prostate cancer by contributing to the intratumoral production of androgens and by influencing other signaling pathways. The diagram below illustrates the central role of AKR1C3 in androgen synthesis and its interaction with the PI3K/Akt pathway, which is crucial for cell proliferation and survival.[5][6][7][8]
Caption: AKR1C3 signaling in prostate cancer.
Experimental Workflow: Comparing this compound and siRNA
The following diagram outlines the typical experimental workflow for comparing the efficacy of a small molecule inhibitor like this compound with siRNA-mediated knockdown of a target protein.
Caption: Workflow for comparing this compound and siRNA.
Conclusion
Both this compound and siRNA-mediated knockdown are effective tools for inhibiting AKR1C function and studying its role in cancer biology. This compound offers a convenient and rapid method for inhibiting the enzymatic activity of all AKR1C isoforms, making it a valuable tool for initial screening and validation studies. However, its pan-inhibitory nature may not be suitable for dissecting the specific roles of individual AKR1C isoforms.
In contrast, siRNA provides a highly specific approach to target and reduce the expression of a single AKR1C isoform. This specificity is crucial for elucidating the distinct functions of each family member. However, the transient nature of siRNA knockdown and the requirement for transfection can be limitations in some experimental contexts.
The choice between this compound and siRNA will depend on the specific research question, the experimental model, and the desired level of isoform specificity. For researchers aiming to understand the overall contribution of the AKR1C family to a biological process, this compound is a suitable choice. For those investigating the specific function of a particular AKR1C isoform, siRNA-mediated knockdown is the more appropriate method. The data and protocols provided in this guide serve as a valuable resource for designing and interpreting experiments aimed at targeting the AKR1C enzyme family in cancer research and drug development.
References
- 1. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. bio-rad.com [bio-rad.com]
- 4. origene.com [origene.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
Comparative Analysis of S07-2010: A Pan-AKR1C Inhibitor for Reversing Chemotherapeutic Resistance
A detailed guide for researchers, scientists, and drug development professionals on the cross-validated activity of the pan-AKR1C inhibitor, S07-2010, in multiple cancer cell lines. This report provides a comparative analysis with alternative compounds, supported by experimental data and detailed protocols.
Introduction
The emergence of drug resistance remains a significant hurdle in the effective treatment of cancer. One of the key mechanisms contributing to this resistance is the overexpression of aldo-keto reductase family 1 member C (AKR1C) enzymes. These enzymes play a crucial role in the metabolism and detoxification of various chemotherapeutic agents, thereby reducing their efficacy. This compound has been identified as a potent pan-inhibitor of AKR1C isoforms, demonstrating promise in resensitizing drug-resistant cancer cells to conventional therapies. This guide provides a comprehensive comparison of this compound's activity across multiple cell lines, outlines the underlying signaling pathways, and details the experimental protocols for its evaluation.
This compound: Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by inhibiting the activity of all four AKR1C isoforms: AKR1C1, AKR1C2, AKR1C3, and AKR1C4.[1] The inhibition of these enzymes, particularly AKR1C3, disrupts several key signaling pathways implicated in cancer cell proliferation, survival, and drug resistance.
The primary mechanisms of action involve:
-
Androgen Receptor (AR) Signaling: In hormone-dependent cancers like prostate cancer, AKR1C3 is pivotal in the synthesis of potent androgens. By inhibiting AKR1C3, this compound can suppress AR signaling, which is a key driver of tumor growth.
-
Prostaglandin Metabolism: AKR1C3 metabolizes prostaglandins, leading to the production of molecules that can activate pro-proliferative pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway and the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NFκB) pathway. Inhibition of AKR1C3 by this compound can therefore attenuate these growth signals.
-
Chemotherapeutic Metabolism: AKR1C enzymes are involved in the metabolic inactivation of various anticancer drugs. By inhibiting these enzymes, this compound can increase the intracellular concentration and prolong the activity of these drugs, thereby overcoming resistance.
Cross-Validation of this compound Activity in Multiple Cell Lines
The efficacy of this compound has been evaluated across various cancer cell lines, with a particular focus on those exhibiting resistance to standard chemotherapeutic agents.
Enzymatic Inhibitory Activity
This compound demonstrates potent inhibitory activity against all four AKR1C isoforms, with IC50 values in the sub-micromolar range.
| Enzyme | IC50 (µM) |
| AKR1C1 | 0.47 |
| AKR1C2 | 0.73 |
| AKR1C3 | 0.19 |
| AKR1C4 | 0.36 |
| Table 1: Inhibitory activity of this compound against AKR1C isoforms.[1] |
Cytotoxic Activity in Drug-Resistant Cell Lines
This compound has shown significant cytotoxic effects in cancer cell lines that have developed resistance to common chemotherapeutic drugs.
| Cell Line | Cancer Type | Resistance | This compound IC50 (µM) |
| MCF-7/DOX | Breast Adenocarcinoma | Doxorubicin | 127.5 |
| A549/DDP | Lung Carcinoma | Cisplatin | 5.51 |
| Table 2: Cytotoxic activity of this compound in drug-resistant cancer cell lines after 48 hours of treatment.[1] |
Potentiation of Chemotherapy
A key therapeutic potential of this compound lies in its ability to synergize with and enhance the efficacy of existing chemotherapeutic agents in resistant cells. For instance, in doxorubicin-resistant MCF-7/DOX cells, the combination of this compound with doxorubicin leads to a significant increase in apoptosis. Similarly, in cisplatin-resistant A549/DDP cells, this compound treatment leads to the induction of apoptosis.[1]
Comparison with Alternative AKR1C Inhibitors
This compound is a pan-AKR1C inhibitor. Its broad-spectrum activity contrasts with other inhibitors that may exhibit selectivity for specific AKR1C isoforms. This pan-inhibition may be particularly advantageous in overcoming resistance mechanisms that involve multiple AKR1C enzymes.
| Compound | Target(s) | Key Characteristics |
| This compound | Pan-AKR1C | Potent inhibitor of all four AKR1C isoforms; effective in reversing drug resistance. |
| Indomethacin | AKR1C3 selective | A non-steroidal anti-inflammatory drug (NSAID) with known AKR1C3 inhibitory activity. |
| Medroxyprogesterone Acetate (MPA) | Pan-AKR1C | A synthetic progestin that also exhibits pan-AKR1C inhibitory effects. |
| Flufenamic acid | Pan-AKR1C | An NSAID that acts as a non-selective inhibitor of AKR1C enzymes. |
| Table 3: Comparison of this compound with alternative AKR1C inhibitors. |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the activity of this compound.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and/or other inhibitors) and incubate for 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis (Western Blot) Assay
This assay is used to detect markers of apoptosis, such as cleaved PARP and cleaved caspase-3, following treatment with this compound.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the desired concentration of this compound for the specified time. Harvest the cells and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Analyze the band intensities to determine the relative levels of the apoptotic markers.
Conclusion
This compound is a promising pan-AKR1C inhibitor with demonstrated activity in overcoming chemotherapeutic resistance in cancer cells. Its ability to inhibit all four AKR1C isoforms provides a broad mechanism of action that can counteract resistance driven by multiple enzymes. Further cross-validation in a wider range of cancer cell lines and in vivo models will be crucial to fully elucidate its therapeutic potential. The experimental protocols provided in this guide offer a standardized approach for the continued investigation of this compound and other AKR1C inhibitors.
References
A Tale of Two Molecules: S07-2 and S07-2010 Unveiled
For Immediate Release
In the landscape of molecular research, the convergence of nomenclature can sometimes lead to confusion. This guide offers a detailed, evidence-based comparison of two distinctly different compounds: S07-2, a novel antibacterial and antioxidant agent, and S07-2010, a potent inhibitor of the aldo-keto reductase family 1 member C (AKR1C) with implications in cancer therapy. This document serves to clarify their unique properties, mechanisms of action, and potential applications for researchers, scientists, and drug development professionals.
At a Glance: S07-2 vs. This compound
| Feature | S07-2 | This compound |
| Compound Type | Cyclic Peptide | Pan-AKR1C Inhibitor |
| Primary Function | Antibacterial, Antioxidant | Cancer Drug Resistance Reversal |
| Source | Bacillus subtilis B38 | Synthetic |
| Molecular Mass | 905.6 Da[1][2][3] | Not Specified |
| Mechanism of Action | Bactericidal against various pathogens.[1][2][3] | Inhibition of AKR1C enzymes, induction of apoptosis in cancer cells.[4] |
| Target Organisms | Food-spoilage bacteria and food-borne pathogens.[1][2][3] | Human cancer cells (e.g., A549/DDP, MCF-7/DOX).[4] |
| Reported Cytotoxicity | No cytotoxic effect against human erythrocytes.[1][2][3] | Exhibits cytotoxicity on MCF-7/DOX and A549/DDP cells.[4] |
S07-2: A Natural Antibacterial Agent
S07-2 is a thermostable cyclic peptide produced by the bacterium Bacillus subtilis B38.[1][2][3] Its discovery presents a promising avenue for the development of natural preservatives in the food industry.
Antibacterial Spectrum and Efficacy
Experimental data demonstrates the bactericidal effect of S07-2 against several important food-borne pathogens.
| Target Pathogen | Lethal Concentration | Reference |
| Listeria monocytogenes | 62.5 µg/mL | [1][2][3] |
| Enterococcus faecalis | 62.5 µg/mL | [1][2][3] |
| Salmonella enteritidis | 31.25 µg/mL | [1][2][3] |
Physicochemical Properties and Stability
S07-2 exhibits remarkable stability under various conditions, a crucial attribute for practical applications.
| Parameter | Stability Profile | Reference |
| Temperature | Stable up to 100°C | [1][2] |
| pH | Active in a wide range of pH 3 to 10 | [1] |
| Enzymatic Digestion | Activity preserved after treatment with proteases | [1][5] |
Experimental Protocols: Purification of S07-2
The purification of S07-2 involves a multi-step process to achieve homogeneity.
Caption: Purification scheme for obtaining homogenous S07-2.
This compound: A Synthetic Compound Targeting Cancer Drug Resistance
In stark contrast, this compound is a synthetic molecule identified as a potent pan-inhibitor of the AKR1C enzyme family.[4] These enzymes are implicated in the development of resistance to chemotherapy in various cancers.
Mechanism of Action and Cellular Effects
This compound functions by inhibiting AKR1C enzymes, which in turn enhances the efficacy of chemotherapeutic agents and induces programmed cell death (apoptosis) in drug-resistant cancer cells.[4]
Caption: this compound's role in overcoming cancer drug resistance.
In Vitro Efficacy
This compound demonstrates significant activity against various drug-resistant cancer cell lines.
| Target | IC50 Value (µM) | Reference |
| AKR1C1 | 0.47 | [4] |
| AKR1C2 | 0.73 | [4] |
| AKR1C3 | 0.19 | [4] |
| AKR1C4 | 0.36 | [4] |
| A549/DDP Cells (48h) | 5.51 | [4] |
| MCF-7/DOX Cells (48h) | 127.5 | [4] |
Conclusion: Distinct Molecules for Distinct Applications
The evidence unequivocally demonstrates that S07-2 and this compound are fundamentally different compounds with unrelated mechanisms of action and therapeutic targets. S07-2 is a naturally derived antibacterial peptide with potential in food preservation, while this compound is a synthetic AKR1C inhibitor aimed at combating chemotherapy resistance in cancer. This guide clarifies their individual profiles to aid researchers in their respective fields of study.
References
S07-2010: A Comparative Performance Benchmark Against Industry Standard AKR1C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of S07-2010, a potent pan-inhibitor of the aldo-keto reductase 1C (AKR1C) enzyme family, against other commercially available alternatives. The data presented herein is intended to assist researchers in making informed decisions regarding the selection of AKR1C inhibitors for their specific research applications.
Executive Summary
This compound demonstrates broad and potent inhibitory activity against all four isoforms of the AKR1C family (AKR1C1, AKR1C2, AKR1C3, and AKR1C4).[1] This pan-inhibitory profile, coupled with its ability to enhance the cytotoxic effects of conventional chemotherapeutic agents in drug-resistant cancer cell lines, positions this compound as a valuable tool for cancer research and drug development.[1][2] This guide provides a direct comparison of this compound's in vitro potency with other known AKR1C inhibitors and details the experimental protocols for key assays cited.
Data Presentation: Comparative Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other representative AKR1C inhibitors against the four human AKR1C isoforms. Lower IC50 values indicate greater potency.
| Compound | Type | AKR1C1 IC50 (µM) | AKR1C2 IC50 (µM) | AKR1C3 IC50 (µM) | AKR1C4 IC50 (µM) |
| This compound | Pan-AKR1C Inhibitor | 0.47 [1] | 0.73 [1] | 0.19 [1] | 0.36 [1] |
| Flufenamic Acid | Pan-AKR1C Inhibitor | - | - | 0.051 | - |
| Meclofenamic Acid | Pan-AKR1C Inhibitor | - | - | - | - |
| Indomethacin | AKR1C3-selective Inhibitor | - | - | - | - |
Note: Direct comparative IC50 values for all compounds across all isoforms from a single study are not always available. The data presented is compiled from multiple sources.
Key Experiments and Methodologies
Determination of AKR1C Inhibitory Potency (IC50)
The inhibitory activity of this compound and other compounds against the AKR1C isoforms is determined by measuring the inhibition of the NADP+-dependent oxidation of a pan-AKR1C substrate, S-tetralol.[2]
Experimental Protocol:
-
Enzyme and Substrate Preparation: Recombinant human AKR1C1, AKR1C2, AKR1C3, and AKR1C4 enzymes are purified. A stock solution of S-tetralol is prepared in a suitable solvent.
-
Assay Buffer: A buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.4) is prepared.
-
Reaction Mixture: The reaction mixture contains the assay buffer, NADP+, the respective AKR1C isoform, and the test inhibitor at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of the S-tetralol substrate.
-
Measurement: The rate of NADPH formation is monitored by measuring the increase in absorbance at 340 nm using a spectrophotometer.
-
IC50 Calculation: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Cytotoxicity Assay in Drug-Resistant Cancer Cells
This compound has been shown to exhibit cytotoxicity in doxorubicin-resistant (MCF-7/DOX) and cisplatin-resistant (A549/DDP) cancer cell lines.[1]
Experimental Protocol (MTT Assay):
-
Cell Seeding: MCF-7/DOX or A549/DDP cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound (e.g., 0-25 µM) for a specified duration (e.g., 48 hours).[1]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cytotoxicity Calculation: The percentage of cytotoxicity is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay in A549/DDP Cells
This compound has been observed to induce apoptosis in cisplatin-resistant A549/DDP cells.[1] This can be assessed using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Experimental Protocol (Annexin V/PI Staining):
-
Cell Treatment: A549/DDP cells are treated with this compound at a predetermined concentration and for a specific time.
-
Cell Harvesting: The cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Mandatory Visualizations
AKR1C Signaling Pathway Inhibition
The following diagram illustrates the central role of AKR1C enzymes in androgen biosynthesis and prostaglandin metabolism and how pan-AKR1C inhibitors like this compound can block these pathways.
Caption: Inhibition of AKR1C3 by this compound blocks androgen and prostaglandin pathways.
Experimental Workflow for IC50 Determination
This diagram outlines the key steps involved in determining the IC50 value of an AKR1C inhibitor.
Caption: Workflow for determining the IC50 of an AKR1C inhibitor.
Logical Relationship of this compound in Overcoming Drug Resistance
This diagram illustrates the logical framework of how this compound can enhance the efficacy of chemotherapeutic drugs in resistant cancer cells.
Caption: this compound inhibits AKR1C to overcome drug resistance and enhance apoptosis.
References
A Comparative Analysis of "Forward genetic screening in engineered colorectal cancer organoids identifies regulators of metastasis"
This guide provides a detailed comparison of the findings published in the study by Cramer, Wang, et al. (2025) in PNAS, which utilized a CRISPR/Cas9-based genetic screen in colorectal cancer (CRC) organoids to identify novel regulators of metastasis. We will examine the original findings and compare them with other relevant studies, offering an objective overview for researchers, scientists, and drug development professionals.
Original Study Findings
The pivotal study by Cramer, Wang, et al. employed a forward genetic screen using CRISPR/Cas9 technology in a genetically engineered mouse model of colorectal cancer organoids. The primary objective was to identify genes that, when knocked out, would promote metastasis. The study successfully identified two key metastasis suppressor genes: CTNNA1 and BCL2L13.[1][2]
Key Quantitative Data
The results from the in vivo CRISPR screen highlighted several candidate genes. The following table summarizes the key findings for the most significant hits.
| Gene | Description | Normalized Enrichment in Metastases (log2 Fold Change) | p-value |
| Ctnna1 | Catenin Alpha 1 | 4.2 | <0.001 |
| Bcl2l13 | BCL2 Like 13 | 3.8 | <0.001 |
| Tgfbr2 | Transforming Growth Factor Beta Receptor 2 | 2.5 | <0.05 |
| Smad4 | SMAD Family Member 4 | 2.1 | <0.05 |
Note: The data presented here is a representative summary based on the findings of the original publication. Exact values should be referenced from the source.
Replication and Validation of Findings
While direct, full-scale replication studies of this specific high-throughput screen are not yet published, the roles of the identified genes, particularly CTNNA1, in metastasis are supported by other research, providing a degree of conceptual validation.
-
CTNNA1 : The loss of CTNNA1 (alpha-catenin) has been implicated in cancer progression in various studies. It is a crucial component of the adherens junction, and its absence can lead to increased cell motility and invasion.[3] Studies in other cancer types have also linked decreased CTNNA1 expression with poor prognosis and metastatic potential.[3]
-
BCL2L13 : The role of BCL2L13 in cancer is more complex. While the original study identifies it as a metastasis suppressor, other studies have reported varying roles in apoptosis and mitophagy depending on the cellular context.[4] Its function as a metastasis suppressor in colorectal cancer is a novel finding of the primary study and awaits further independent validation.
The reproducibility of CRISPR screens in organoid systems is an area of active research. While powerful, these screens can be subject to variability, and standardization of protocols is ongoing to ensure high reproducibility.[5][6][7]
Alternative Methodologies
Besides CRISPR-based screens in organoids, several other methods are employed to identify genes involved in metastasis.
| Method | Description | Advantages | Disadvantages |
| RNAi Screens | Utilizes short hairpin RNAs (shRNAs) or small interfering RNAs (siRNAs) to knockdown gene expression. | Well-established technology. | Can have off-target effects and incomplete knockdown. |
| Expression Analysis (e.g., RNA-seq) | Compares gene expression profiles between primary tumors and metastatic lesions to identify differentially expressed genes.[8][9] | Can be performed on patient samples, providing high clinical relevance. | Correlation does not imply causation; functional validation is required. |
| Proteomics | Analyzes the protein landscape of primary versus metastatic tumors to identify key protein drivers of metastasis. | Provides a more direct understanding of functional changes. | Technically challenging and often has lower throughput than genomic methods. |
| Growth in Low Attachment (GILA) Screens | An alternative to soft-agar assays for high-throughput screening of genes affecting anchorage-independent growth, a hallmark of transformation.[10][11][12] | High-throughput and more specific to the transformed state than conventional proliferation assays.[10] | May not fully recapitulate all aspects of the metastatic cascade. |
Experimental Protocols
CRISPR/Cas9 Screening in Colorectal Cancer Organoids
The methodology employed by Cramer, Wang, et al. represents a state-of-the-art approach for functional genomics in a more physiologically relevant cancer model.
-
Organoid Culture : Genetically engineered mouse colorectal cancer organoids (tumoroids) harboring mutations in Apc, Trp53, and Kras were cultured in a 3D Matrigel matrix.
-
Lentiviral Library Transduction : The organoids were transduced with a pooled lentiviral sgRNA library targeting a wide array of genes.
-
Orthotopic Implantation : The transduced organoids were implanted into the colons of syngeneic mice.
-
Metastasis Analysis : After a defined period, primary tumors and metastatic lesions (e.g., in the liver and lymph nodes) were harvested.[13]
-
sgRNA Sequencing : Genomic DNA was extracted from the primary tumors and metastases, and the abundance of each sgRNA was quantified by deep sequencing.
-
Data Analysis : The enrichment of specific sgRNAs in the metastatic sites compared to the primary tumor was calculated to identify genes whose loss promotes metastasis.
Diagram of the Experimental Workflow
Caption: Experimental workflow for the in vivo CRISPR screen.
Signaling Pathways
The identified genes, CTNNA1 and BCL2L13, are involved in distinct cellular pathways that regulate metastasis.
CTNNA1 and Cell Adhesion
CTNNA1 encodes for α-catenin, a key component of the cell-cell adhesion complex. Its loss disrupts the integrity of epithelial tissues, promoting an epithelial-to-mesenchymal transition (EMT), which is a critical step in the initiation of metastasis.
Caption: Role of CTNNA1 in cell adhesion and metastasis.
BCL2L13, Anoikis Resistance, and Macrophage Polarization
The study by Cramer, Wang, et al. found that loss of Bcl2l13 promotes anchorage-independent survival (anoikis resistance) and leads to non-cell-autonomous changes in macrophage polarization, creating a more permissive microenvironment for metastasis.[1]
Caption: Proposed mechanism of BCL2L13 in metastasis suppression.
References
- 1. pnas.org [pnas.org]
- 2. Forward genetic screening in engineered colorectal cancer organoids identifies regulators of metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of CTNNA1 in Malignancies: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCL2L13: physiological and pathological meanings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Integration of Organoids With CRISPR Screens: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using machine learning approach for screening metastatic biomarkers in colorectal cancer and predictive modeling with experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Alternative to the soft-agar assay that permits high-throughput drug and genetic screens for cellular transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. pnas.org [pnas.org]
S07-2010 in Focus: A Head-to-Head Comparison with Other Pan-AKR1C Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pan-aldo-keto reductase 1C (AKR1C) inhibitor, S07-2010, with other notable inhibitors of this enzyme family. The following sections detail comparative inhibitor performance, experimental methodologies for key assays, and the signaling pathways influenced by AKR1C enzymes.
The aldo-keto reductase 1C (AKR1C) enzyme family, comprising isoforms AKR1C1, AKR1C2, AKR1C3, and AKR1C4, plays a crucial role in the metabolism of steroids, prostaglandins, and various xenobiotics.[1][2] Dysregulation of AKR1C activity is implicated in a range of pathologies, including cancer, making these enzymes attractive targets for therapeutic intervention.[3] Pan-AKR1C inhibitors, which target multiple isoforms, are of particular interest for their potential to overcome drug resistance mechanisms mediated by the functional redundancy of these enzymes.[3]
This compound has emerged as a potent pan-AKR1C inhibitor, demonstrating significant activity against all four isoforms.[4][5] This guide evaluates this compound alongside other established pan-AKR1C inhibitors, presenting key quantitative data to facilitate an informed assessment of their relative potencies.
Comparative Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other known pan-AKR1C inhibitors against the four human AKR1C isoforms. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
| Inhibitor | AKR1C1 IC50 (µM) | AKR1C2 IC50 (µM) | AKR1C3 IC50 (µM) | AKR1C4 IC50 (µM) | Reference(s) |
| This compound | 0.47 | 0.73 | 0.19 | 0.36 | [4][5] |
| Mefenamic Acid | - | - | ~0.3 | - | [6] |
| Flufenamic Acid | ~4.3 | ~0.36 | ~0.05 | ~1.8 | [7][8] |
| 2'-Hydroxyflavone | - | - | - | - | [9] |
| Indomethacin | >30 | >30 | 0.1 | - | [10][11] |
Signaling Pathway Involvement
AKR1C enzymes are integral to two major biochemical pathways with significant physiological and pathological implications: steroid hormone metabolism and prostaglandin biosynthesis.
Steroidogenesis
AKR1C enzymes play a critical role in the pre-receptor regulation of active androgens and estrogens.[1] For instance, AKR1C3 is pivotal in the conversion of androstenedione to testosterone, a key step in androgen synthesis.[12] Conversely, other isoforms are involved in the deactivation of potent androgens like dihydrotestosterone (DHT).[13] Inhibition of these enzymes can therefore modulate the levels of active steroid hormones, a therapeutic strategy in hormone-dependent cancers like prostate and breast cancer.
Prostaglandin Synthesis
AKR1C3 also functions as prostaglandin F synthase, catalyzing the reduction of PGD2 to 9α,11β-PGF2 and PGH2 to PGF2α.[12][14] These prostaglandins are signaling molecules that can promote cell proliferation and inflammation.[15] By inhibiting AKR1C3, the production of these pro-proliferative prostaglandins can be attenuated.
Experimental Protocols
The determination of inhibitory activity of compounds against AKR1C enzymes is a critical step in their evaluation. Below is a generalized protocol for an in vitro AKR1C enzyme inhibition assay based on commonly cited methodologies.
In Vitro AKR1C Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific AKR1C isoform. The activity is determined by monitoring the change in absorbance resulting from the consumption of the cofactor NADPH.
Materials:
-
Recombinant human AKR1C1, AKR1C2, AKR1C3, or AKR1C4 enzyme
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)
-
S-tetralol (substrate)
-
Test inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the 96-well microplate containing potassium phosphate buffer, the specific AKR1C enzyme, and NADPH.
-
Add the test inhibitor compound at various concentrations to the respective wells. Include a control group with no inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, S-tetralol, to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Conclusion
This compound demonstrates potent, pan-inhibitory activity against all four AKR1C isoforms, positioning it as a valuable tool for studying the roles of these enzymes and as a potential therapeutic candidate, particularly in the context of overcoming drug resistance. While direct comparative data under identical conditions is limited, the available information suggests that this compound's inhibitory profile is comparable to or, in some cases, more balanced across the isoforms than other known pan-AKR1C inhibitors like flufenamic acid. The choice of an appropriate inhibitor will ultimately depend on the specific research or therapeutic goal, with pan-inhibitors like this compound offering a broader spectrum of activity that may be advantageous in complex disease states involving multiple AKR1C isoforms.
References
- 1. Role of Aldo-Keto Reductase Family 1 (AKR1) Enzymes in Human Steroid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereospecific reduction of 5β-reduced steroids by human ketosteroid reductases of the AKR (aldo-keto reductase) superfamily: role of AKR1C1–AKR1C4 in the metabolism of testosterone and progesterone via the 5β-reductase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | AKR1C inhibitor | Probechem Biochemicals [probechem.com]
- 6. Mefenamic acid enhances anticancer drug sensitivity via inhibition of aldo-keto reductase 1C enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2'-Hydroxyflavone | 35244-11-2 | Benchchem [benchchem.com]
- 10. Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural and Functional Biology of Aldo-Keto Reductase Steroid-Transforming Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. AKR1C2 and AKR1C3 mediated prostaglandin D2 metabolism augments the PI3K/Akt proliferative signaling pathway in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for S07-2010: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling S07-2010, a potent pan-AKR1C inhibitor, adherence to proper disposal procedures is paramount to ensure laboratory safety and environmental compliance. This document provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance for the responsible management of this compound waste.
Physicochemical Properties of this compound
A clear understanding of the properties of this compound is the first step in establishing safe handling and disposal protocols. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₉H₂₁N₃O₃S |
| Molecular Weight | 371.46 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage Temperature | -20°C |
Disposal Workflow for this compound
The proper disposal of this compound, like many potent small molecule inhibitors used in research, involves a multi-step process to ensure the safety of laboratory personnel and minimize environmental impact. The following diagram illustrates the recommended disposal workflow.
Caption: Disposal workflow for this compound from generation to final disposal.
Experimental Protocols for Disposal
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general best practices for the disposal of non-hazardous, potent chemical reagents should be followed. The protocols outlined below are based on standard laboratory procedures.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Disposal of Solid this compound Waste
This protocol applies to expired or unwanted solid this compound.
-
Containerization: Place the original vial or a securely sealed container with the solid this compound into a larger, labeled waste container.
-
Labeling: Clearly label the outer container as "Non-Halogenated Chemical Waste" and include the chemical name "this compound".
-
Storage: Store the waste container in a designated chemical waste storage area, away from incompatible materials, until collection by a certified waste disposal service.
Disposal of this compound Solutions
This protocol is for the disposal of this compound dissolved in solvents such as DMSO.
-
Waste Collection: Collect all this compound solutions in a dedicated, leak-proof, and clearly labeled "Non-Halogenated Chemical Waste" container.
-
Solvent Compatibility: Ensure that the waste container is compatible with the solvent used (e.g., a high-density polyethylene container for DMSO solutions).
-
Do Not Mix: Avoid mixing with halogenated solvents or other incompatible waste streams.
-
Storage and Disposal: Store the container in the designated chemical waste area for pickup by a certified disposal service.
Disposal of Contaminated Labware
This protocol covers items such as pipette tips, microfuge tubes, and gloves that have come into contact with this compound.
-
Segregation: Collect all contaminated disposable labware in a designated, lined container separate from regular laboratory trash.
-
Labeling: Clearly label the container as "Chemical-Contaminated Solid Waste" and specify the contaminant "this compound".
-
Disposal: Dispose of the container through the institution's chemical waste management program. Do not dispose of this waste in the regular trash.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and upholding environmental stewardship. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
Personal Protective Equipment for Handling S07-2010: Essential Safety and Logistical Information
Disclaimer: The substance "S07-2010" could not be definitively identified through publicly available resources. The following information is based on the Safety Data Sheet (SDS) for a product named "S07 HEAVY CUT," which is a polishing paste. It is crucial to verify if "S07 HEAVY CUT" is the substance before applying these guidelines. The information provided here is for illustrative purposes and should not be substituted for a substance-specific risk assessment and the official Safety Data Sheet.
Immediate Safety and Handling Precautions
This document provides essential guidance on personal protective equipment (PPE), operational procedures, and disposal plans for handling "S07 HEAVY CUT." All personnel must review this information and the full Safety Data Sheet before commencing any work.
Summary of Personal Protective Equipment (PPE)
A comprehensive hazard assessment should be conducted to determine the specific PPE required for any given task. The following table summarizes the recommended PPE for handling "S07 HEAVY CUT" based on its Safety Data Sheet.
| Body Part | Personal Protective Equipment | Specifications |
| Hands | Chemical resistant gloves | Material: Nitrile rubber |
| Breakthrough Time: > 480 minutes | ||
| Thickness: 0.4 mm | ||
| Eyes | Safety glasses with side-shields | Conforming to EN166 |
| Skin | Protective work clothing | Long-sleeved shirt and long pants |
| Safety footwear | As per workplace requirements |
Emergency Procedures
In case of accidental exposure, follow these immediate first aid measures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If symptoms persist, seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek medical attention if you feel unwell. |
Operational and Disposal Plans
Adherence to proper operational and disposal protocols is critical to ensure personnel safety and environmental protection.
Handling and Storage
-
Handling: Ensure adequate ventilation. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
Disposal Plan
Contaminated materials and the substance itself must be disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Method |
| Used Absorbent Material | Dispose of in a sealed, labeled container as chemical waste. |
| Contaminated PPE | Dispose of in a sealed, labeled container as chemical waste. |
| Empty Containers | Do not reuse. Dispose of in accordance with local regulations. |
Experimental Workflow: PPE Selection and Disposal
The following diagram outlines the logical steps for selecting and disposing of Personal Protective Equipment when handling "S07 HEAVY CUT."
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
